molecular formula C6H3BrClN3 B13493401 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine

7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine

Katalognummer: B13493401
Molekulargewicht: 232.46 g/mol
InChI-Schlüssel: UJXMRVXXDWXUIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine is a high-value, multi-functionalized heterocyclic building block designed for advanced pharmaceutical and medicinal chemistry research . The presence of both bromo and chloro substituents on the pyrrolopyridazine scaffold offers distinct regiochemical handles for sequential metal-catalyzed cross-couplings and nucleophilic substitutions, enabling researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies. Compounds based on the pyrrolopyridazine and related pyrrolopyridine cores are frequently investigated for their broad biological potential, including applications in developing antitumor, antiviral, and antidiabetic agents . For instance, derivatives of fused pyrrole-pyridine systems have shown promise as FMS kinase inhibitors for anticancer therapy and as GPR119 agonists for treating type 2 diabetes . This makes 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine a critical precursor in the synthesis of novel bioactive molecules. The compound is provided with guaranteed high purity and consistency. Handle with care in a well-ventilated laboratory, using appropriate personal protective equipment. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Eigenschaften

Molekularformel

C6H3BrClN3

Molekulargewicht

232.46 g/mol

IUPAC-Name

7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine

InChI

InChI=1S/C6H3BrClN3/c7-3-2-9-4-1-5(8)10-11-6(3)4/h1-2,9H

InChI-Schlüssel

UJXMRVXXDWXUIV-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=NN=C1Cl)C(=CN2)Br

Herkunft des Produkts

United States
Foundational & Exploratory

7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine , a critical bifunctional scaffold in modern medicinal chemistry.

Executive Summary

7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine is a fused bicyclic heteroaromatic system utilized primarily as a scaffold for "nitrogen walk" bioisosteric replacement in drug discovery. Structurally analogous to 5-azaindole and indole, this compound features two distinct electrophilic sites: an electron-deficient chloropyridazine ring and an electron-rich bromopyrrole ring. This electronic asymmetry allows for highly regioselective orthogonal functionalization, making it a premium building block for kinase inhibitors (e.g., JAK, SYK) and oncology targets.

Chemical Structure & Electronic Properties

Structural Architecture

The scaffold consists of a pyridazine ring fused to a pyrrole ring across the [3,2-c] bond. The numbering convention is critical for synthetic planning:

  • Position 3 (Cl): Located on the pyridazine ring, adjacent to a nitrogen atom. This position is electron-deficient and activated for Nucleophilic Aromatic Substitution (SNAr).

  • Position 5 (NH): The pyrrole nitrogen, capable of acting as a hydrogen bond donor or site for alkylation/protection.

  • Position 7 (Br): Located on the pyrrole ring. This position is electron-rich and is the preferred site for Electrophilic Aromatic Substitution (EAS) and metal-catalyzed cross-couplings.

Structure cluster_main 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine C3 C3-Cl (Electrophilic) N5 N5-H (Nucleophilic) C7 C7-Br (Nucleophilic/Coupling) Core Pyrrolo[3,2-c] pyridazine Core Core->C3 Activated for S_NAr Core->N5 H-Bond Donor Core->C7 Suzuki/Sonogashira Site

Figure 1: Functional map of the 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine scaffold highlighting orthogonal reactivity zones.

Physicochemical Descriptors
PropertyValue (Predicted)Context
Molecular Formula C₆H₃BrClN₃Halogenated Heterocycle
Molecular Weight 232.47 g/mol Fragment-like
LogP ~1.8 - 2.1Moderate Lipophilicity
TPSA ~41 ŲGood Membrane Permeability
pKa (Pyrrole NH) ~13.5Weakly Acidic
Solubility Low in water; Soluble in DMSO, DMF, THFTypical for planar heterocycles

Synthetic Methodologies

The synthesis of this scaffold presents a challenge due to the need to construct the fused system while maintaining the correct halogenation pattern. The most robust "preparative scalable approach" involves constructing the pyrrole ring onto a pre-functionalized pyridazine core.

Primary Synthetic Route (Cyclization & Halogenation)

This protocol is based on the "nitrogen walk" strategies developed for accessing bifunctional azaindoles.

Step 1: Precursor Assembly (Sonogashira Coupling) Reaction of 3-chloro-4-iodopyridazine with a protected alkyne (e.g., trimethylsilylacetylene) or enol ether.

  • Reagents: PdCl₂(PPh₃)₂, CuI, Et₃N, THF.

  • Mechanism:[1][2][3][4] Selective coupling at the more reactive C-4 iodo position over the C-3 chloro position.

Step 2: Larock-type Cyclization Cyclization of the alkyne intermediate with an ammonia source (or hydrazine equivalent) to form the 5H-pyrrolo[3,2-c]pyridazine core.

  • Reagents: t-BuOK, NMP or Ammonia/EtOH at elevated temperature.

  • Outcome: Formation of 3-chloro-5H-pyrrolo[3,2-c]pyridazine .

Step 3: Regioselective Bromination Introduction of the bromine atom at position 7 via Electrophilic Aromatic Substitution.

  • Reagents: N-Bromosuccinimide (NBS), DMF, 0°C to RT.

  • Logic: The pyrrole ring is significantly more electron-rich than the pyridazine ring. Within the pyrrole ring, position 7 (beta to nitrogen) is the most nucleophilic site, ensuring high regioselectivity.

Synthesis Start 3-chloro-4-iodopyridazine Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->Step1 Inter1 4-alkynyl-3-chloropyridazine Step1->Inter1 Step2 Cyclization (NH3 source / t-BuOK) Inter1->Step2 Core 3-chloro-5H-pyrrolo[3,2-c]pyridazine Step2->Core Step3 Bromination (NBS, DMF) Core->Step3 Final 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine Step3->Final

Figure 2: Step-wise synthetic pathway for the construction of the 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine scaffold.

Detailed Experimental Protocol (Step 3: Bromination)

Note: This protocol assumes the isolation of the 3-chloro-5H-pyrrolo[3,2-c]pyridazine intermediate.

  • Preparation: Dissolve 3-chloro-5H-pyrrolo[3,2-c]pyridazine (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to avoid over-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS for the disappearance of starting material (M+H) and appearance of the brominated product (M+H+79/81).

  • Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates as a solid.

  • Isolation: Filter the solid, wash with water, and dry under vacuum. If no precipitate forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH gradient) if necessary.

Reactivity Profile & Applications

Orthogonal Functionalization

The power of this scaffold lies in its ability to undergo sequential, selective reactions.

  • Reaction A: C-7 Cross-Coupling (Suzuki/Sonogashira)

    • The C-7 bromine bond is labile to Pd(0) oxidative addition.

    • Conditions: Pd(dppf)Cl₂, Boronic acid, K₂CO₃, Dioxane/Water, 80°C.

    • Selectivity: Occurs preferentially over the C-3 chlorine due to the weaker C-Br bond and the electron-rich nature of the pyrrole ring facilitating oxidative addition.

  • Reaction B: C-3 Nucleophilic Displacement (SNAr)

    • The C-3 chlorine is activated by the adjacent pyridazine nitrogen (alpha-effect).

    • Conditions: Primary/Secondary amine, DIPEA, NMP, 120°C (or Buchwald-Hartwig conditions).

    • Selectivity: Can be performed after C-7 functionalization to introduce solubility-enhancing groups or pharmacophores.

Medicinal Chemistry Applications[6][7][8][9]
  • Kinase Inhibition: The pyrrolo[3,2-c]pyridazine core mimics the adenosine triphosphate (ATP) purine ring, making it an excellent scaffold for Type I kinase inhibitors (e.g., JAK1/2/3, SYK, CDK).

  • Bioisosterism: Used as a C-7 substituted bioisostere of 5-azaindole, offering different hydrogen bonding vectors and solubility profiles.

References

  • Ryabukhin, S., et al. (2025).[5] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. Available at: [Link] (Search term: "Pyrrolo[3,2-c]pyridazine toolkit")

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 7H-Pyrrolo[2,3-c]pyridazine. PubChem.[6][7] Available at: [Link]

  • Beilstein Journals. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling. Beilstein J. Org. Chem. Available at: [Link]

Sources

Bifunctional Pyrrolopyridazine Building Blocks in Medicinal Chemistry: Synthesis, Orthogonal Functionalization, and Scaffold Hopping

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of novel chemical space in drug discovery has driven a renaissance in the utilization of nitrogen-rich bicyclic heterocycles. Among these, pyrrolopyridazines—specifically the pyrrolo[2,3-c], pyrrolo[3,2-c], and pyrrolo[2,3-d]pyridazine architectures—have emerged as highly privileged scaffolds [1]. By acting as bioisosteres for indoles and azaindoles, they offer an elegant solution for "scaffold hopping" while simultaneously improving physicochemical properties such as aqueous solubility and metabolic stability.

This technical guide explores the strategic deployment of bifunctional pyrrolopyridazine building blocks . We will dissect the structural rationale behind their use, elucidate the causality of their orthogonal reactivity, and provide field-proven, self-validating experimental protocols for their derivatization in fragment-based drug discovery (FBDD) and lead optimization [1, 2].

Structural Rationale & Physicochemical Profiling

In modern medicinal chemistry, the "nitrogen walk" approach is frequently employed to fine-tune the electronic distribution, pKa, and hydrogen-bonding network of a lead molecule [1]. Transitioning from an indole to a pyrrolopyridazine introduces two adjacent nitrogen atoms in the six-membered ring, fundamentally altering the scaffold's electron density.

Why Bifunctionality?

Bifunctional building blocks (e.g., 3-bromo-5-chloro-pyrrolo[2,3-c]pyridazine) are engineered with two distinct synthetic handles. This allows for divergent, late-stage functionalization. The true power of these molecules lies in their orthogonal reactivity , enabling sequential cross-coupling reactions without the need for cumbersome protection/deprotection steps.

Quantitative Physicochemical Comparison

To understand the impact of the pyrrolopyridazine core, we must compare it against traditional bicyclic scaffolds. The addition of nitrogen atoms significantly increases the Topological Polar Surface Area (TPSA) and alters the hydrogen bond donor/acceptor ratio, which is critical for kinase hinge-binding interactions[2, 3].

Table 1: Comparative Physicochemical Properties of Representative Bicyclic Scaffolds

Scaffold CoreEst. ClogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary MedChem Application
Indole ~2.115.810Hydrophobic pocket filling, GPCRs
7-Azaindole ~1.328.711Kinase hinge binding (Type I)
Pyrrolo[2,3-d]pyrimidine ~0.841.612Kinase inhibitors (e.g., JAK, CSF1R)
Pyrrolo[2,3-c]pyridazine ~0.441.612Advanced scaffold hopping, improved solubility

Data summarized from standard cheminformatics predictive models and recent literature on azaindole bioisosteres [1, 3].

Orthogonal Reactivity: The Mechanistic Causality

The defining feature of a bifunctional pyrrolopyridazine (e.g., bearing a chlorine on the pyridazine ring and a bromine on the pyrrole ring) is the stark electronic disparity between its two fused rings.

  • The Pyridazine Ring (Electron-Deficient): The two adjacent electronegative nitrogen atoms pull electron density away from the carbon atoms. Consequently, a C-Cl bond on this ring is highly activated toward oxidative addition by palladium.

  • The Pyrrole Ring (Electron-Rich): The pyrrole nitrogen donates its lone pair into the aromatic system, making the ring electron-rich. This deactivates the C-Br bond toward oxidative addition.

The Causality of Regiocontrol: In unactivated systems, a C-Br bond is typically more reactive than a C-Cl bond due to lower bond dissociation energy. However, in the pyrrolopyridazine system, the electronic disparity completely overrides the leaving group ability. Palladium will selectively insert into the C-Cl bond of the electron-deficient pyridazine first, leaving the C-Br bond untouched [1]. This allows for the seamless, two-step orthogonal workflow visualized below.

OrthogonalWorkflow Start Bifunctional Pyrrolopyridazine (e.g., 3-Br, 5-Cl) Step1 Pd-Catalyzed Suzuki Coupling (Regioselective at C-Cl) Start->Step1 Aryl-B(OH)2, Pd(dppf)Cl2 K2CO3, 90°C Int Mono-functionalized Intermediate (3-Br, 5-Aryl) Step1->Int Step2 Buchwald-Hartwig Amination (Reaction at C-Br) Int->Step2 Amine, Pd2(dba)3 BINAP, Cs2CO3, 100°C Final Fully Derivatized Lead Compound (3-Amino, 5-Aryl) Step2->Final

Caption: Workflow for orthogonal functionalization of pyrrolopyridazines.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. The choice of every reagent is grounded in the mechanistic causality explained above [3, 4].

Protocol A: Regioselective Suzuki-Miyaura Coupling (Pyridazine Functionalization)

Objective: Selectively couple an aryl boronic acid to the C-Cl position of 3-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridazine without disturbing the C-Br bond.

Reagents & Rationale:

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv). Why? The bidentate dppf ligand creates a sterically demanding palladium center that favors insertion into the highly activated, less sterically hindered C-Cl bond while preventing over-reaction at the C-Br site.

  • Base: K₂CO₃ (3.0 equiv). A mild base is sufficient for transmetalation without causing degradation of the electron-deficient heterocycle.

  • Solvent: 1,4-Dioxane/H₂O (4:1). Water is essential to solubilize the base and activate the boronic acid via formation of the boronate complex.

Step-by-Step Procedure:

  • Charge a microwave vial with 3-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridazine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and K₂CO₃ (3.0 equiv).

  • Add the solvent mixture (1,4-Dioxane/H₂O, 4:1, 0.1 M concentration).

  • Degas the mixture by sparging with argon for 10 minutes. Critical Step: Oxygen will rapidly oxidize the active Pd(0) species, halting the catalytic cycle.

  • Add Pd(dppf)Cl₂ (0.05 equiv), seal the vial, and heat to 90 °C for 2–4 hours.

  • Monitor via LC-MS. The reaction is self-validating: the mass of the product should reflect the displacement of Cl (loss of 35 Da) and addition of the aryl group, retaining the distinct isotopic pattern of the bromine atom (M / M+2 ratio of 1:1).

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (Pyrrole Functionalization)

Objective: Couple a primary or secondary amine to the remaining C-Br bond on the electron-rich pyrrole ring.

Reagents & Rationale:

  • Catalyst: Pd₂(dba)₃ (0.05 equiv) with BINAP or Xantphos (0.1 equiv). Why? The C-Br bond on the electron-rich pyrrole is difficult to activate. A highly active Pd(0) source paired with an electron-rich, bulky bidentate ligand forces the oxidative addition and facilitates the sterically demanding reductive elimination of the amine [3].

  • Base: Cs₂CO₃ (3.0 equiv). A stronger base is required to deprotonate the amine and drive the catalytic cycle forward.

Step-by-Step Procedure:

  • Charge a dry flask with the mono-functionalized intermediate from Protocol A (1.0 equiv), the desired amine (1.5 equiv), and Cs₂CO₃ (3.0 equiv).

  • Add anhydrous 1,4-Dioxane (0.1 M). Degas with argon for 15 minutes.

  • Add Pd₂(dba)₃ (0.05 equiv) and BINAP (0.1 equiv).

  • Heat the mixture to 100 °C for 6–12 hours under an argon atmosphere.

  • Monitor via LC-MS until the brominated starting material is consumed.

  • Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC to yield the fully derivatized target.

Biological Applications: Targeted Therapeutics

Pyrrolopyridazines have demonstrated profound efficacy in targeted therapies, particularly as kinase inhibitors (e.g., EGFR, CSF1R, and JAK) and tubulin polymerization inhibitors [2, 4].

In kinase drug discovery, the pyrrolopyridazine core acts as an exceptional hinge-binding motif. The pyrrole N-H serves as a hydrogen bond donor, while the adjacent pyridazine nitrogen acts as a strong hydrogen bond acceptor. The bifunctional handles allow chemists to vector substituents into the solvent-exposed region (to improve pharmacokinetics) and the DFG-in/out allosteric pockets (to drive selectivity).

KinaseBinding Core Pyrrolopyridazine Core Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Core->Hinge Pyrrole N-H (Donor) Pyridazine N (Acceptor) DFG DFG Motif / Allosteric Pocket Core->DFG C-Aryl Group (Hydrophobic Interaction) Solvent Solvent Exposed Region Core->Solvent C-Amino Group (Solubilizing Handle)

Caption: Pharmacophore mapping of pyrrolopyridazine core in kinase domains.

Conclusion

Bifunctional pyrrolopyridazines represent a masterclass in rational building block design. By exploiting the inherent electronic disparities between the fused electron-rich pyrrole and electron-deficient pyridazine rings, medicinal chemists can execute highly reliable, orthogonal late-stage functionalizations. As the industry continues to exhaust traditional chemical space, the integration of these nitrogen-rich, easily derivatized scaffolds will be paramount in discovering the next generation of highly selective, metabolically stable therapeutics.

References

  • Ryabukhin, S., Volochnyuk, D., Kordubailo, M., et al. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds." ChemRxiv (2025). URL:[Link]

  • "Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis." ACS Omega (2024).
  • "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach." MDPI Pharmaceuticals (2025).
  • "Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives." Taylor & Francis (2019).

Technical Whitepaper: 7-Bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine as a Bifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "nitrogen walk" approach—systematically repositioning nitrogen atoms within an aromatic framework—is a cornerstone of modern lead optimization. Azaindole and pyrrolopyridazine scaffolds are highly sought after for their ability to modulate physicochemical properties, such as pKa, lipophilicity, and hydrogen-bonding potential. Among these, 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine has emerged as a critical bifunctional building block. This whitepaper details its chemical identity, commercial availability, and synthetic methodologies, providing a self-validating framework for its integration into drug discovery pipelines.

Chemical Identity and Vendor Availability

A common hurdle in sourcing novel building blocks is the lag between synthesis and the assignment of a formal Chemical Abstracts Service (CAS) Registry Number. Currently, 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine does not possess a widely indexed CAS number in public databases [1]. However, it is structurally validated via its PubChem CID () and is commercially accessible through specialized chemical vendors using specific catalog identifiers.

Quantitative Data: Vendor Pricing and Availability

To facilitate procurement for scale-up or screening, the following table summarizes current vendor availability and pricing metrics [3, 4].

VendorCatalog NumberQuantityPrice (USD)Stock Status
Enamine EN300-3985489050 mg$229.00In Stock
Enamine EN300-39854890100 mg$342.00In Stock
Enamine EN300-39854890500 mg$768.00In Stock
Enamine EN300-398548901 g$986.00In Stock
Dana Bioscience N/A100 mg$457.00Subject to Availability

Structural Logic and Orthogonal Reactivity

The value of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine lies in its orthogonal reactivity . The molecule features two distinct halogenated sites:

  • C7-Bromo Site (Pyrrole Ring): The electron-rich nature of the pyrrole ring makes the C-Br bond highly susceptible to oxidative addition by Palladium(0) species.

  • C3-Chloro Site (Pyridazine Ring): The electron-deficient pyridazine ring stabilizes the C-Cl bond, rendering it less reactive than the C-Br bond but still viable for cross-coupling under harsher conditions or with specialized, electron-rich ligands (e.g., XPhos).

This differential reactivity allows chemists to perform sequential, site-selective functionalizations without the need for protecting groups.

OrthogonalCoupling Core 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine Br_Site C7-Bromo Site (Electron-Rich Pyrrole) Core->Br_Site Cl_Site C3-Chloro Site (Electron-Deficient Pyridazine) Core->Cl_Site Pd1 Primary Pd-Coupling (e.g., Suzuki at C7) Br_Site->Pd1 Step 1: Fast Oxidative Addition Pd2 Secondary Pd-Coupling (e.g., Buchwald-Hartwig at C3) Cl_Site->Pd2 Step 2: Requires Harsher Conditions Pd1->Pd2 Sequential Strategy

Figure 1: Orthogonal reactivity logic of the bifunctional pyrrolo[3,2-c]pyridazine scaffold.

Synthetic Methodology: Preparative Scale Bromination

The synthesis of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine is achieved via the electrophilic aromatic substitution (EAS) of 3-chloro-5H-pyrrolo[3,2-c]pyridazine. The following protocol is adapted from recent scalable methodologies designed for medicinal chemistry applications [2].

Causality in Experimental Design
  • Reagent Selection (NBS): N-Bromosuccinimide (NBS) is utilized as a mild, solid source of electrophilic bromine. It ensures selective mono-bromination at the C7 position, avoiding the harsh, oxidative conditions of molecular bromine (

    
    ) which could degrade the heterocyclic core. The 7-position is the most electron-rich carbon (alpha to the pyrrole nitrogen), making it the thermodynamic and kinetic sink for electrophilic attack.
    
  • Solvent and Temperature (DMF at 0°C): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively stabilizes the bromonium ion intermediate. Initiating the reaction at 0°C suppresses kinetic side reactions, such as N-bromination or polybromination, ensuring high regioselectivity.

Step-by-Step Protocol
  • Preparation: Equip a round-bottom flask with a magnetic stir bar. Dissolve 3-chloro-5H-pyrrolo[3,2-c]pyridazine (e.g., 35.0 g, 0.228 mol) in anhydrous DMF (350 mL).

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow the solution to cool to 0°C under an inert atmosphere (Nitrogen or Argon).

  • Electrophilic Addition: Weigh out NBS (42.6 g, 0.239 mol, ~1.05 equivalents). Add the NBS portion-wise to the stirring solution over a period of 20 minutes. Note: Portion-wise addition prevents deleterious exothermic spikes that could lead to decomposition.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (r.t.). Stir continuously for 16 hours to ensure complete conversion.

  • Isolation: Evaporate the reaction mixture to dryness under reduced pressure to remove the DMF solvent.

  • Workup: Suspend the crude residue in water to dissolve the highly water-soluble succinimide byproduct. Filter the resulting precipitate via vacuum filtration. Wash the filter cake sequentially with water and a minimal amount of cold acetonitrile to yield the pure 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine.

SynthWorkflow A 3-chloro-5H-pyrrolo[3,2-c]pyridazine (Starting Material) B NBS (1.05 eq) in DMF at 0°C A->B Portion-wise Addition C Electrophilic Aromatic Substitution at C-7 Position B->C Stir 16h, RT D 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine (Target Product) C->D Evaporation & Aqueous Wash

Figure 2: Workflow for the regioselective bromination of the pyrrolo[3,2-c]pyridazine core.

Conclusion

The 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine scaffold represents a highly versatile node for array chemistry and lead optimization. By leveraging the differential electronics of its fused bicyclic system, researchers can execute precise, sequential cross-coupling reactions. Despite the current absence of a standard CAS number, its reliable commercial sourcing and robust synthetic accessibility make it an invaluable tool for modern drug discovery.

References

  • PubChem Compound Summary for CID 165956291 : 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine. National Center for Biotechnology Information.[Link]

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds : ChemRxiv Preprint (2025).[Link]

A Technical Guide to the Physicochemical Properties of Halogenated Pyrrolo[3,2-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolo[3,2-c]pyridazine scaffold is a compelling heterocyclic system in medicinal chemistry, representing a "nitrogen walk" isomer of biologically pertinent azaindoles.[1][2] Halogenation of this core offers a powerful strategy to modulate physicochemical properties, thereby fine-tuning pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth examination of the synthesis and key physicochemical characteristics of halogenated pyrrolo[3,2-c]pyridazine derivatives. We will explore the impact of halogen substitution on lipophilicity, solubility, and acidity/basicity (pKa), alongside the critical role of halogen bonding in molecular recognition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutics.

Introduction: The Strategic Value of the Pyrrolo[3,2-c]pyridazine Core

The systematic replacement of carbon-hydrogen groups with nitrogen atoms in aromatic systems, a strategy known as a "nitrogen walk," is a cornerstone of modern medicinal chemistry.[1][2] This approach profoundly alters a molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacological profiles. The pyrrolo[3,2-c]pyridazine scaffold emerges from this strategy as a key isostere of indole and azaindole frameworks, which are prevalent in numerous bioactive compounds.[3]

Halogen atoms, far from being simple bulky substituents, serve as versatile tools for medicinal chemists. They can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and modulate lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[4] The introduction of halogens such as chlorine, bromine, and iodine onto the pyrrolo[3,2-c]pyridazine core creates a rich chemical space for lead optimization and the design of functional materials.[1][2]

This guide will systematically dissect the physicochemical landscape of these halogenated derivatives, providing both theoretical underpinnings and practical methodologies for their characterization.

Synthesis and Functionalization

A robust and scalable synthetic route is paramount for the exploration of any chemical scaffold. A key approach to bifunctional 5H-pyrrolo[3,2-c]pyridazines allows for the strategic placement of functional groups, including halogens.[1]

Core Synthesis and Halogenation Workflow

The synthesis often begins with the construction of the core 5H-pyrrolo[3,2-c]pyridazine system, which can then be selectively halogenated. A representative workflow is outlined below.

G cluster_synthesis Core Synthesis cluster_halogenation Halogenation cluster_functionalization Further Functionalization Start Substituted Pyrrole Precursor KeyInt 5H-pyrrolo[3,2-c]pyridazine Core Start->KeyInt Cyclization HalogenatedProduct Halogenated 5H-pyrrolo[3,2-c]pyridazine KeyInt->HalogenatedProduct Electrophilic Halogenation NXS Halogenating Agent (NBS, NIS) NXS->HalogenatedProduct PdCoupling Pd-catalyzed Couplings HalogenatedProduct->PdCoupling FinalCompound Diverse Derivatives PdCoupling->FinalCompound

Caption: General workflow for synthesis and functionalization.

Detailed Experimental Protocol: Electrophilic Bromination

The following protocol is adapted from established methods for the halogenation of the 5H-pyrrolo[3,2-c]pyridazine core.[1] The choice of an electrophilic halogenating agent like N-bromosuccinimide (NBS) is driven by its high reactivity towards electron-rich pyrrole rings and its operational simplicity.

Protocol: Synthesis of 3-Bromo-7-chloro-5H-pyrrolo[3,2-c]pyridazine

  • Dissolution: Dissolve the starting material, 7-chloro-5H-pyrrolo[3,2-c]pyridazine, in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to control the reaction's exothermicity and minimize the formation of side products.

  • Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution over a period of 20 minutes. Slow addition maintains temperature control and ensures a homogenous reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove residual DMF and succinimide.

  • Purification: The crude product can be further purified by crystallization from a suitable solvent, such as acetonitrile, to yield the pure halogenated derivative.[1]

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant.[5]

Impact of the Heterocyclic Core and Halogenation

The pyrrolo[3,2-c]pyridazine core, with its two nitrogen atoms, is inherently more polar and less lipophilic than its corresponding azaindole or indole counterparts.[6] This provides a favorable starting point for designing molecules with improved aqueous solubility.

Halogenation generally increases lipophilicity.[4] The magnitude of this effect depends on the type of halogen, with the trend typically being I > Br > Cl > F. This is due to the increasing size and polarizability of the halogen atom down the group. Therefore, introducing a chlorine, bromine, or iodine atom onto the pyrrolo[3,2-c]pyridazine scaffold is expected to increase its LogP value. This modulation is a key tool for balancing solubility with membrane permeability. For instance, replacing a hydrogen with a chlorine atom can increase the free energy of partitioning into a lipid membrane.[7]

Predictive and Experimental Determination of LogP

While specific experimental LogP values for halogenated pyrrolo[3,2-c]pyridazines are not widely published, they can be estimated using computational models or determined experimentally.

Computational Prediction:

Numerous software packages utilize fragment-based or atom-based algorithms to calculate LogP (cLogP).[8] These methods sum the contributions of individual atoms or molecular fragments to estimate the overall lipophilicity. While powerful for initial screening, these predictions should be interpreted with caution, as intramolecular interactions in complex heterocycles can lead to deviations from calculated values.[2]

Experimental Protocol: Shake-Flask Method (OECD 107)

The "shake-flask" method remains the gold standard for LogP determination due to its accuracy.[5][8]

  • Preparation: Prepare a solution of the test compound in n-octanol that has been pre-saturated with water. Also, prepare a water phase (typically a buffer at a specific pH for LogD measurements) pre-saturated with n-octanol. Saturation of the solvents is crucial to ensure thermodynamic equilibrium.

  • Partitioning: Combine known volumes of the n-octanol and aqueous phases in a flask. Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water layers.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[8]

G Start Synthesized Compound CrystalGrowth Grow Single Crystal (Slow Evaporation) Start->CrystalGrowth DataCollection Mount Crystal & Collect Diffraction Data CrystalGrowth->DataCollection StructureSolution Solve & Refine Electron Density Map DataCollection->StructureSolution Analysis Analyze 3D Structure: - Bond Lengths/Angles - Halogen Bonds - Crystal Packing StructureSolution->Analysis

Sources

Methodological & Application

synthesis of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine from commercial precursors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine from Commercial Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-pyrrolo[3,2-c]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potential anticancer and kinase inhibitory properties.[1] The targeted substitution with halogen atoms, such as chlorine and bromine, on this scaffold provides crucial handles for further chemical modifications and for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides a detailed protocol for the synthesis of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine, a key intermediate for the development of novel therapeutics, from readily available commercial precursors.

The synthetic strategy outlined herein is based on established methodologies for the construction of the pyrrolopyridazine core and subsequent selective halogenation.[2][3] The protocol is designed to be robust and scalable, enabling researchers to produce multi-gram quantities of the target compound.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine is outlined below. The synthesis commences with the commercially available precursor, 3,6-dichloropyridazine.

retrosynthesis target 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine intermediate1 3-chloro-5H-pyrrolo[3,2-c]pyridazine target->intermediate1 Electrophilic Bromination precursor1 3-chloro-6-ethynylpyridazine intermediate1->precursor1 Intramolecular Cyclization precursor2 3,6-dichloropyridazine precursor1->precursor2 Sonogashira Coupling

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of 3-chloro-5H-pyrrolo[3,2-c]pyridazine

The construction of the pyrrolo[3,2-c]pyridazine core is achieved in a two-step sequence starting from 3,6-dichloropyridazine. This approach involves a Sonogashira coupling to introduce an acetylene moiety, followed by an intramolecular cyclization to form the fused pyrrole ring.

Step 1.1: Synthesis of 3-chloro-6-((trimethylsilyl)ethynyl)pyridazine

The first step involves the palladium-catalyzed Sonogashira coupling of 3,6-dichloropyridazine with trimethylsilylacetylene. The trimethylsilyl group serves as a protecting group for the terminal alkyne.

step1_1 start 3,6-dichloropyridazine product 3-chloro-6-((trimethylsilyl)ethynyl)pyridazine start->product Sonogashira Coupling reagent1 Trimethylsilylacetylene reagent1->product conditions Pd(dppf)Cl2, CuI, TEA, Dioxane, 70°C conditions->product

Caption: Sonogashira coupling of 3,6-dichloropyridazine.

Step 1.2: Synthesis of 3-chloro-5H-pyrrolo[3,2-c]pyridazine (Intermediate 1)

The silyl-protected alkynylpyridazine is then subjected to a tandem reaction involving desilylation and intramolecular cyclization to yield the desired 3-chloro-5H-pyrrolo[3,2-c]pyridazine.[2] This key transformation is efficiently promoted by a strong base such as potassium tert-butoxide.

step1_2 start 3-chloro-6-((trimethylsilyl)ethynyl)pyridazine product 3-chloro-5H-pyrrolo[3,2-c]pyridazine start->product Desilylation & Cyclization conditions KOtBu, THF, rt conditions->product

Caption: Synthesis of the pyrrolo[3,2-c]pyridazine core.

Part 2: Synthesis of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine (Target Molecule)

The final step is the regioselective bromination of the 3-chloro-5H-pyrrolo[3,2-c]pyridazine intermediate at the 7-position of the electron-rich pyrrole ring. N-Bromosuccinimide (NBS) is an effective and mild brominating agent for this transformation.[2]

step2 start 3-chloro-5H-pyrrolo[3,2-c]pyridazine product 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine start->product Electrophilic Bromination reagent N-Bromosuccinimide (NBS) reagent->product conditions DMF, rt conditions->product workflow cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Target Molecule start 3,6-Dichloropyridazine step1 Sonogashira Coupling (TMS-acetylene, Pd/Cu) start->step1 step2 Desilylation & Cyclization (KOtBu) step1->step2 intermediate 3-chloro-5H-pyrrolo[3,2-c]pyridazine step2->intermediate step3 Electrophilic Bromination (NBS) intermediate->step3 product 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine step3->product

Sources

Suzuki-Miyaura coupling conditions for 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, process chemists, and drug development professionals on the chemoselective functionalization of the 5H-pyrrolo[3,2-c]pyridazine scaffold.

Introduction & Mechanistic Rationale

The molecule 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine is a highly versatile, bifunctional building block recently highlighted as a critical tool for "nitrogen walk" approaches in medicinal chemistry, particularly for lead optimization around indole and azaindole scaffolds [1].

For drug development professionals, the value of this scaffold lies in its dual reactivity, which allows for programmable, sequential functionalization. However, differentiating between the two halogenated sites requires precise control over the catalytic system:

  • The C7-Bromo Site (Pyrrole Ring): Despite being located on the relatively electron-rich pyrrole ring, the carbon-bromine bond has a significantly lower bond dissociation energy (BDE

    
     68 kcal/mol) than the carbon-chlorine bond. Standard palladium(0) catalysts will preferentially undergo oxidative addition at this site.
    
  • The C3-Chloro Site (Pyridazine Ring): The C3 position is situated

    
     to a pyridazine nitrogen, rendering it highly electron-deficient. This "active chlorine" is highly susceptible to both Nucleophilic Aromatic Substitution (S
    
    
    
    Ar) and specialized Pd-catalyzed cross-coupling [2].

To achieve true chemoselectivity, the first Suzuki-Miyaura coupling must utilize a catalyst with standard oxidative addition kinetics (e.g.,


) and mild bases to strictly target the C7-Br bond. Attempting to couple the C3-Cl bond subsequently requires overcoming its higher BDE (

80 kcal/mol) by employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) that increase the electron density at the palladium center, thereby accelerating oxidative addition into the refractory C-Cl bond [3].

Visualizing the Reaction Pathways

The divergent synthetic utility of this scaffold is mapped below. By controlling the catalyst and reaction conditions, the intermediate can be steered toward either a fully arylated core or a mixed aryl/amino derivative.

G SM 7-Bromo-3-chloro-5H- pyrrolo[3,2-c]pyridazine C7 7-Aryl-3-chloro-5H- pyrrolo[3,2-c]pyridazine SM->C7 Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, 80°C (C-Br Selective) C3 3,7-Diaryl-5H- pyrrolo[3,2-c]pyridazine C7->C3 Ar'-B(OH)2, Pd2(dba)3 XPhos, K3PO4, 110°C (C-Cl Activation) SNAr 7-Aryl-3-amino-5H- pyrrolo[3,2-c]pyridazine C7->SNAr Amine (NHR2) Base, Heat (SNAr at C3)

Fig 1: Chemoselective functionalization pathways for 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine.

Quantitative Data Summary: Condition Optimization

The following table summarizes the optimized parameters required to enforce site-selectivity during the sequential cross-coupling phases.

Reaction PhaseTarget BondCatalyst SystemBaseSolventTemp (°C)Expected Selectivity
Phase 1: C7-Coupling C(sp

)-Br

(5 mol%)

(2.0 eq)
Dioxane/H

O (4:1)
80>95% (C7 over C3)
Phase 1: C7-Coupling C(sp

)-Br

(5 mol%)

(2.0 eq)
Toluene/EtOH/H

O
90>90% (C7 over C3)
Phase 2: C3-Coupling C(sp

)-Cl

(5 mol%) + XPhos (10 mol%)

(3.0 eq)
Dioxane110N/A (Subsequent step)
Phase 2: C3-Coupling C(sp

)-Cl

(5 mol%) + RuPhos (10 mol%)

-BuONa (2.5 eq)

-Butanol
100N/A (Subsequent step)

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at the C7-Bromo Position

Objective: Selectively couple the C7-Br bond while leaving the C3-Cl bond intact for downstream functionalization.

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine (1.0 equiv) and the desired aryl boronic acid (1.05 equiv). Causality Note: Limiting the boronic acid to a slight stoichiometric excess prevents unwanted over-coupling at the C3 position.

  • Catalyst & Base Addition: Add

    
     (0.05 equiv) and 
    
    
    
    (2.0 equiv).
  • Solvent Introduction: Add a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Degassing (Critical Step): Sparge the reaction mixture with Argon for 15–20 minutes. Alternatively, perform three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction Execution: Seal the flask and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously for 4–12 hours.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass corresponding to the starting material is consumed, and the singular mass of the mono-arylated product (

    
    ) is dominant. If a mass corresponding to the di-arylated species appears, immediately cool the reaction.
    
  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water and brine. Dry the organic phase over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 7-aryl-3-chloro-5H-pyrrolo[3,2-c]pyridazine intermediate.
    
Protocol B: Subsequent Suzuki-Miyaura Coupling at the C3-Chloro Position

Objective: Force oxidative addition into the stronger C3-Cl bond using a highly active catalyst system.

  • Reagent Assembly: To a clean, dry reaction vial, add the 7-aryl-3-chloro-5H-pyrrolo[3,2-c]pyridazine intermediate (1.0 equiv) and the second aryl boronic acid (1.5 equiv).

  • Catalyst System: Add

    
     (0.05 equiv) and XPhos (0.10 equiv). Causality Note: XPhos is specifically chosen because its bulky, electron-rich nature forces the formation of a monoligated, highly reactive Pd(0) species capable of inserting into the C-Cl bond.
    
  • Base & Solvent: Add anhydrous

    
     (3.0 equiv) and anhydrous 1,4-Dioxane (0.1 M).
    
  • Degassing: Sparge the mixture thoroughly with Argon for 15 minutes.

  • Reaction Execution: Seal the vial and heat to 110 °C for 12–18 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite to remove palladium black and inorganic phosphate salts. Concentrate the filtrate and purify via preparative HPLC to yield the fully functionalized 3,7-diaryl-5H-pyrrolo[3,2-c]pyridazine.

Troubleshooting & Optimization Insights

  • N-H Acidity and Electronic Deactivation: The 5H-pyrrole ring possesses an acidic N-H proton. If strong bases (like

    
    -BuONa or KOH) are used, the nitrogen will be deprotonated. The resulting anionic heterocycle becomes highly electron-rich, which pushes electron density into the pyridazine ring. This severely deactivates the C3-Cl bond toward oxidative addition, stalling the Phase 2 reaction. Solution:  If Phase 2 yields are poor, pre-protect the pyrrole nitrogen with a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc group prior to the second coupling.
    
  • S

    
    Ar Hydrolysis Side Reactions:  The C3-chloro position is highly activated. If aqueous hydroxide bases (NaOH, KOH) are utilized at elevated temperatures, S
    
    
    
    Ar hydrolysis will outcompete the Suzuki coupling, yielding a 3-oxo/hydroxy pyridazinone derivative. Solution: Strictly adhere to non-nucleophilic or mild bases like anhydrous
    
    
    or
    
    
    to mitigate this pathway.
  • Protodeboronation of Unstable Boronic Acids: Electron-deficient or ortho-substituted boronic acids may undergo rapid protodeboronation at 110 °C. Solution: Substitute the boronic acid with its corresponding pinacol ester (BPin) and add it portion-wise over the course of the reaction to maintain a low, steady concentration of the active transmetalating species.

References

  • Ryabukhin, S., Volochnyuk, D., Kordubailo, M., et al. (2025). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.[Link]

  • Handy, S. T., & Zhang, Y. (2006). Guide to Regioselective Palladium-Catalyzed Cross-Coupling of Dihaloheterocycles. Chemical Reviews, 106(11), 4330-4367.[Link]

  • Ng, S. S., Chen, Z., Yuen, O. Y., & So, C. M. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7820–7827.[Link]

Application Notes and Protocols for Selective Nucleophilic Substitution of Chlorine in the Pyrrolo[3,2-c]pyridazine Core

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[3,2-c]pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrrolo[3,2-c]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. This nitrogen-rich bicyclic system is a key structural motif in a variety of pharmacologically active compounds, exhibiting potential as kinase inhibitors, anticancer agents, and antivirals. The ability to selectively functionalize this core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for the selective nucleophilic aromatic substitution (SNAr) of a chlorine atom at the C4-position of the pyrrolo[3,2-c]pyridazine ring system. We will delve into the underlying mechanistic principles, provide step-by-step experimental procedures for various nucleophiles, and discuss the factors governing the regioselectivity of these transformations.

Understanding the Reactivity: The Electronic Nature of the Pyrrolo[3,2-c]pyridazine Core

The pyrrolo[3,2-c]pyridazine system is inherently electron-deficient due to the presence of the two adjacent nitrogen atoms in the pyridazine ring. This electron deficiency is crucial for facilitating nucleophilic aromatic substitution. The nitrogen atoms exert a strong electron-withdrawing effect, which polarizes the C-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[1][2]

The general mechanism for the SNAr reaction on a 4-chloropyrrolo[3,2-c]pyridazine proceeds via a two-step addition-elimination pathway.[2] The initial attack of a nucleophile at the carbon bearing the chlorine atom leads to the formation of a resonance-stabilized anionic intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the heterocyclic system, yielding the substituted product. The presence of the fused pyrrole ring can also influence the electronic properties and reactivity of the pyridazine core.

SNAr_Mechanism reactant 4-Chloro-pyrrolo[3,2-c]pyridazine + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition (Rate-determining step) product 4-Substituted-pyrrolo[3,2-c]pyridazine + Cl⁻ intermediate->product Elimination

Figure 1: Generalized workflow for the SNAr reaction on the 4-chloro-pyrrolo[3,2-c]pyridazine core.

Synthesis of the Starting Material: 4-Chloro-5H-pyrrolo[3,2-c]pyridazine

A scalable synthesis of the key precursor, 4-chloro-5H-pyrrolo[3,2-c]pyridazine, is essential for the subsequent nucleophilic substitution reactions. A practical approach involves a multi-step sequence starting from commercially available materials.[3]

Protocol 1: Synthesis of 4-Chloro-5H-pyrrolo[3,2-c]pyridazine

This protocol is adapted from a preparative scalable approach to bifunctional 5H-pyrrolo[3,2-c]pyridazines.[3]

Step 1: Sonogashira Coupling

  • To a solution of 3,6-dichloropyridazine (1 equiv) in dioxane are added triethylamine (2 equiv), copper(I) iodide (0.05 equiv), and Pd(dppf)Cl₂ (0.02 equiv).

  • Trimethylsilylacetylene (1.2 equiv) is then added, and the mixture is heated to 70 °C for 16 hours.

  • After cooling, the reaction mixture is filtered through a pad of silica gel and the solvent is evaporated under reduced pressure to yield the crude product.

Step 2: Larock Cyclization

  • The crude product from the previous step is dissolved in THF.

  • Potassium tert-butoxide (2 equiv) is added portion-wise at room temperature, and the reaction is stirred for 15 hours.

  • The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the crude 4-chloro-5H-pyrrolo[3,2-c]pyridazine.

  • Purification can be achieved by column chromatography or recrystallization.

Selective Nucleophilic Substitution with N-Nucleophiles

The introduction of nitrogen-based substituents is a common strategy in drug discovery to modulate the physicochemical properties and biological activity of a molecule. The reaction of 4-chloro-5H-pyrrolo[3,2-c]pyridazine with primary and secondary amines generally proceeds smoothly to afford the corresponding 4-amino-5H-pyrrolo[3,2-c]pyridazines.

Protocol 2: General Procedure for Amination
  • In a sealed tube, 4-chloro-5H-pyrrolo[3,2-c]pyridazine (1 equiv) is dissolved in a suitable solvent such as DMF, n-butanol, or dioxane.

  • The desired primary or secondary amine (1.2-2.0 equiv) is added, followed by a base such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equiv).

  • The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF10012>90
2PiperidineDIPEAn-Butanol110885-95
3AnilineK₂CO₃Dioxane1202470-80
4BenzylamineDIPEADMF901680-90

Table 1: Representative examples of amination reactions on 4-chloro-5H-pyrrolo[3,2-c]pyridazine. (Yields are estimates based on similar systems and may vary).

Selective Nucleophilic Substitution with O-Nucleophiles

The introduction of alkoxy or aryloxy groups can significantly impact the lipophilicity and metabolic stability of the parent scaffold. The reaction with alcohols or phenols typically requires a strong base to generate the corresponding alkoxide or phenoxide nucleophile.

Protocol 3: General Procedure for O-Alkylation/Arylation
  • To a solution of the desired alcohol or phenol (1.5 equiv) in a dry aprotic solvent such as THF or DMF, a strong base like sodium hydride (NaH, 1.5 equiv, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the nucleophile.

  • A solution of 4-chloro-5H-pyrrolo[3,2-c]pyridazine (1 equiv) in the same solvent is then added dropwise.

  • The reaction is stirred at room temperature or heated to 50-80 °C for 6-18 hours.

  • After completion, the reaction is carefully quenched with water at 0 °C and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

EntryAlcohol/PhenolBaseSolventTemp (°C)Time (h)Yield (%)
1MethanolNaHTHFrt1275-85
2PhenolNaHDMF60870-80
3IsopropanolNaHTHF501865-75

Table 2: Representative examples of O-alkylation/arylation reactions. (Yields are estimates based on similar systems).

Selective Nucleophilic Substitution with S-Nucleophiles

Thioether-containing compounds are of interest in medicinal chemistry due to their unique electronic and steric properties. The reaction with thiols proceeds readily, often under milder conditions compared to their oxygen counterparts, owing to the higher nucleophilicity of sulfur.

Protocol 4: General Procedure for S-Alkylation/Arylation
  • To a solution of 4-chloro-5H-pyrrolo[3,2-c]pyridazine (1 equiv) in a polar aprotic solvent like DMF or acetonitrile, the desired thiol (1.2 equiv) is added.

  • A base such as potassium carbonate or cesium carbonate (2 equiv) is then added.

  • The reaction mixture is stirred at room temperature or gently heated to 40-60 °C for 2-10 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the mixture is diluted with water and the product is extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

Substitution_Protocols cluster_N N-Nucleophiles cluster_O O-Nucleophiles cluster_S S-Nucleophiles start 4-Chloro-5H-pyrrolo[3,2-c]pyridazine amine Primary/Secondary Amine start->amine alcohol Alcohol/Phenol start->alcohol thiol Thiol start->thiol base_N Base (e.g., K₂CO₃, DIPEA) amine->base_N solvent_N Solvent (e.g., DMF, n-BuOH) base_N->solvent_N product_N 4-Amino-pyrrolo[3,2-c]pyridazine solvent_N->product_N base_O Strong Base (e.g., NaH) alcohol->base_O solvent_O Solvent (e.g., THF, DMF) base_O->solvent_O product_O 4-Alkoxy/Aryloxy-pyrrolo[3,2-c]pyridazine solvent_O->product_O base_S Base (e.g., K₂CO₃, Cs₂CO₃) thiol->base_S solvent_S Solvent (e.g., DMF, MeCN) base_S->solvent_S product_S 4-Thio-pyrrolo[3,2-c]pyridazine solvent_S->product_S

Figure 2: Workflow for nucleophilic substitution with different nucleophiles.

Regioselectivity in Dichloro-pyrrolo[3,2-c]pyridazine Systems

In cases where the pyrrolo[3,2-c]pyridazine core is disubstituted with chlorine atoms, the regioselectivity of the nucleophilic attack becomes a critical consideration. The position of the incoming nucleophile is governed by the electronic and steric environment of each chlorine-bearing carbon. Generally, the more electron-deficient carbon will be preferentially attacked. The presence of substituents on the pyrrole ring can further influence this selectivity. Computational studies, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) coefficients, can be a valuable tool in predicting the more reactive site.

Conclusion

The selective nucleophilic substitution of chlorine in the pyrrolo[3,2-c]pyridazine core is a powerful and versatile strategy for the synthesis of novel derivatives with potential therapeutic applications. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Understanding the underlying principles of SNAr and careful optimization of reaction conditions will enable the efficient and selective synthesis of diverse libraries of pyrrolo[3,2-c]pyridazine analogs for drug discovery and development.

References

  • Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 14(6), 3423-3429. [Link]

  • Ryabukhin, S., Volochnyuk, D., Kordubailo, M., et al. (2025). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. [Link]

  • Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. [Link]

  • Smaoui, H., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC. [Link]

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]

  • Libri, S. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Beilstein-Institut. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals. [Link]

  • Sample, H. C., & Senge, M. O. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. mediaTUM. [Link]

  • Wang, X., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Rohrbach, S., et al. (2019). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

Sources

using 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists utilizing 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine as a core scaffold for kinase inhibitor development.[1]

A Dual-Functional "Scaffold Hop" for Next-Generation Kinase Inhibitors [1]

Executive Summary

The 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine scaffold represents a strategic "bioisostere" of the privileged pyrrolo[2,3-d]pyrimidine (7-deazapurine) class.[1] By replacing the pyrimidine ring with a pyridazine core, this scaffold offers altered electronics, improved aqueous solubility, and novel intellectual property (IP) space while maintaining the critical hydrogen-bonding geometry required for ATP-competitive kinase inhibition.[2]

This guide details the regioselective functionalization of this scaffold, leveraging the distinct reactivity profiles of the C3-chlorine (electrophilic/SNAr-active) and C7-bromine (cross-coupling active) positions to rapidly generate diverse inhibitor libraries.[1]

Scaffold Analysis & Mechanism of Action

Structural Logic

The scaffold functions as a purine mimetic. Its utility is defined by three pharmacophoric features:

FeaturePositionChemical NatureKinase Binding Role
Hinge Binder N5-H / N4 Pyrrole NH (Donor) & Pyridazine N (Acceptor)Forms the bidentate H-bond motif with the kinase hinge region (backbone Glu/Leu).[1]
Solvent Front C3-Chloro Electron-deficient Heteroaryl ChlorideVector for introducing solubilizing groups (amines, heterocycles) via SNAr or Buchwald coupling.[1]
Hydrophobic Pocket C7-Bromo Electron-rich Pyrrole BromideVector for accessing the "Gatekeeper" residue or back-pocket (selectivity filter) via Suzuki/Sonogashira coupling.[1]
Binding Mode Hypothesis

The pyrrolo[3,2-c]pyridazine core orients the N5-H towards the hinge region.[1] The C3-substituent projects into the solvent-exposed region (ribose pocket), while the C7-substituent extends into the hydrophobic cleft.[1]

BindingMode Scaffold 7-Bromo-3-chloro- 5H-pyrrolo[3,2-c]pyridazine Hinge Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bonds (N5-H & N4) Solvent Solvent Front (Ribose Pocket) Scaffold->Solvent C3-Substitution (Solubility) BackPocket Hydrophobic Back Pocket (Gatekeeper) Scaffold->BackPocket C7-Substitution (Selectivity)

Figure 1: Pharmacophoric mapping of the scaffold within the ATP-binding pocket.[1]

Synthetic Protocol: Regioselective Library Generation

The chemical orthogonality between the C3-Cl (SNAr active) and C7-Br (Pd-oxidative addition active) allows for sequential functionalization.[1]

Reactivity Hierarchy[1][2]
  • C3-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent pyridazine nitrogens.

  • C7-Bromine: Requires Palladium catalysis (Suzuki-Miyaura, Sonogashira).[1]

  • N5-Pyrrole Nitrogen: May require protection (SEM, Boc, Tosyl) depending on the sequence, though SNAr can often be performed on the unprotected scaffold.[2]

Workflow Diagram

The recommended workflow prioritizes C3-functionalization first (via SNAr) to install the solvent-front moiety, followed by C7-functionalization (via Pd-coupling).[1]

SynthesisFlow Start Scaffold: 7-Br-3-Cl-pyrrolo[3,2-c]pyridazine Step1 Step 1: SNAr Displacement (R-NH2, n-BuOH, 120°C) Target: C3-Cl Start->Step1 Inter1 Intermediate A: 3-Amino-7-bromo derivative Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Target: C7-Br Inter1->Step2 Final Final Inhibitor: 3-Amino-7-Aryl derivative Step1->Inter1 Step2->Final

Figure 2: Sequential functionalization strategy. C3-Cl displacement precedes C7-Br coupling to avoid catalyst poisoning by the free amine or competitive oxidative addition.[1]

Detailed Experimental Protocols

Protocol A: C3-Displacement (SNAr)

Objective: Install a solubilizing amine at the 3-position.[1]

Materials:

  • 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine (1.0 eq)[1][3]

  • Amine nucleophile (e.g., N-methylpiperazine, Morpholine) (3.0 eq)[1][2]

  • Solvent: n-Butanol or DMSO[1]

  • Base: DIPEA (3.0 eq) - Optional if amine is in excess[1]

Procedure:

  • Dissolution: Dissolve 100 mg (0.43 mmol) of the scaffold in 2 mL of n-Butanol in a microwave vial.

  • Addition: Add 3.0 equivalents of the amine and 3.0 equivalents of DIPEA.

  • Heating: Seal the vial and heat to 120°C for 4–12 hours (thermal) or 140°C for 30 mins (microwave).

    • Note: The pyridazine ring is sufficiently electron-deficient to facilitate displacement without metal catalysis.[1]

  • Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with EtOAc (3x).

  • Purification: Flash chromatography (DCM/MeOH gradient). The product (Intermediate A) usually elutes at 5–10% MeOH.

Protocol B: C7-Cross Coupling (Suzuki-Miyaura)

Objective: Install the hydrophobic aryl/heteroaryl group at the 7-position.[1]

Materials:

  • Intermediate A (from Protocol A) (1.0 eq)

  • Boronic Acid/Pinacol Ester (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)[1]

  • Base: 2M Na₂CO₃ (aq) (3.0 eq)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: In a reaction vial, combine Intermediate A, boronic acid, and catalyst under Argon.

  • Solvent: Add degassed 1,4-Dioxane (4 mL/mmol) and 2M Na₂CO₃ solution (1 mL/mmol).

  • Reaction: Heat to 90–100°C for 2–6 hours. Monitor by LC-MS.[1]

    • Critical Check: Ensure the N5-pyrrole proton does not interfere.[1] If yields are low (<30%), protect N5 with SEM or Boc prior to this step.[2] However, unprotected Suzuki couplings are often successful on this scaffold.[2]

  • Work-up: Filter through Celite, dilute with water, and extract with EtOAc.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biochemical Validation (Kinase Assay)

Once the library is synthesized, screen compounds using a standard ADP-detection assay (e.g., ADP-Glo™).[1]

Assay Conditions (Standard):

  • Kinase: 5–10 nM (e.g., JAK2, CDK4, or PIM1 depending on target design).[2]

  • ATP: at K_m(app) (typically 10–50 µM).[1]

  • Substrate: Peptide substrate at 0.1 mg/mL.

  • Incubation: 60 min at Room Temperature.

Data Interpretation Table:

IC50 RangeInterpretationAction Item
< 10 nM Potent LeadProceed to cell-based assays & selectivity profiling.
10 - 100 nM Active HitOptimize C7-group for better hydrophobic fit.
100 - 1000 nM Weak BinderCheck C3-solubilizing group; it may be sterically clashing with the ribose pocket.[1]
> 1 µM InactiveScaffold may not fit the specific kinase conformation (e.g., DFG-out vs DFG-in).[1]

References

  • Scaffold Synthesis & Utility: Ryabukhin, S., et al. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds."[2][4] ChemRxiv, 2025.[2][4] Link[1]

  • Kinase Inhibition (Analogous Scaffolds): Ibrahim, H.S., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase."[2][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.[2][6] Link

  • LRRK2 Inhibition: Williamson, D.S., et al. "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors."[2][7] Journal of Medicinal Chemistry, 2021.[2] Link[1]

  • Commercial Availability: 7-Bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine (CAS 2090743-43-2 / Related Analogs).[1] BLDpharm / Dana Bioscience Catalogs. Link

Sources

Application Note: C-H Activation Methods for Functionalizing the 5H-Pyrrolo[3,2-c]pyridazine Ring

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Strategic Rationale & Introduction

The 5H-pyrrolo[3,2-c]pyridazine scaffold is an emerging, highly valuable heterocyclic system in modern drug discovery. Serving as a bioisostere for traditional indoles and azaindoles, it is a critical component of the "nitrogen walk" strategy—a systematic method of repositioning nitrogen atoms within a ring to optimize a drug candidate's pKa, lipophilicity, and target binding affinity[1].

Despite its utility, the de novo synthesis of highly substituted pyrrolo-pyridazines is notoriously lengthy. Late-stage C-H activation bypasses the need for pre-functionalized building blocks, allowing for rapid, atom-economical structure-activity relationship (SAR) exploration. This application note details the mechanistic rationale and self-validating protocols for the regioselective C-H functionalization of the 5H-pyrrolo[3,2-c]pyridazine core.

Mechanistic Insights: Overcoming the Electronic Dichotomy

The 5H-pyrrolo[3,2-c]pyridazine ring system presents a unique electronic dichotomy: it consists of an electron-deficient pyridazine ring fused to an electron-rich pyrrole ring. This polarization dictates the inherent reactivity of the scaffold:

  • C-7 Position (Inherent Nucleophilicity): Analogous to the C-3 position of indole, the C-7 position is the most electron-rich site on the fused system. It is highly susceptible to electrophilic palladation and sterically controlled Iridium-catalyzed borylation.

  • C-6 Position (Directed Activation): Functionalizing the C-6 position requires overriding the inherent C-7 nucleophilicity. This is achieved by installing a Directing Group (DG)—such as a carbamoyl (-CONiPr2) or sulfonyl (-SO2Ph) group—at the N-5 position. The DG coordinates to a transition metal (e.g., Pd(II) or Rh(III)), enforcing a Concerted Metalation-Deprotonation (CMD) event at the adjacent C-6 C-H bond[2][3].

  • Pyridazine Interference: A major failure point in functionalizing this scaffold is catalyst poisoning. The adjacent N1 and N2 atoms of the pyridazine ring act as strong, bidentate σ-donors that can trap transition metals in dead-end chelate complexes. Successful protocols rely on sterically demanding ligands (e.g., dtbpy) to physically block this bidentate coordination.

Mechanism A N5-Directed 5H-Pyrrolo[3,2-c]pyridazine B Pd(II) Coordination to Directing Group A->B + Pd(OAc)2 C Concerted Metalation- Deprotonation (CMD) B->C Amino Acid Ligand D Palladacycle Intermediate C->D C-H Cleavage E Olefin Coordination & Insertion D->E + Alkene F β-Hydride Elimination E->F F->B Ag(I) Oxidation (Catalyst Turnover) G C6-Olefinated Product F->G Reductive Elimination

Caption: Pd(II)-catalyzed directed C-H olefination mechanism at the C-6 position.

Quantitative Data: Reaction Parameter Matrix

The following table summarizes the optimized conditions for functionalizing distinct positions of the 5H-pyrrolo[3,2-c]pyridazine ring, highlighting the causality between catalyst choice and regiochemical outcome.

Target PositionReaction TypeCatalyst SystemLigand / AdditiveDirecting Group (N5)Avg. YieldFunctional Group Tolerance
C-7 C-H Borylation[Ir(OMe)(cod)]2 (1.5 mol%)dtbpy (3 mol%)None (Free NH)75-85%Halides (Cl, Br), Esters, Ethers[1]
C-6 C-H OlefinationPd(OAc)2 (5 mol%)Boc-Val-OH (10 mol%)-CONiPr265-80%Aldehydes, Ketones, Nitriles
C-6 C-H Arylation[Rh(Cp*)Cl2]2 (2.5 mol%)AgSbF6 (10 mol%)-SO2Ph70-88%Alkyls, Triflates, Nitro groups[2]

Standardized Protocols (Self-Validating Workflows)

Protocol A: Sterically Controlled C-7 Borylation (Ir-Catalyzed)

This protocol exploits the steric bulk of the dtbpy ligand to prevent pyridazine coordination, driving the active Iridium catalyst to the most electron-rich, sterically accessible C-H bond (C-7).

Reagents:

  • 5H-pyrrolo[3,2-c]pyridazine (1.0 equiv, 0.5 mmol)

  • [Ir(OMe)(cod)]2 (1.5 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Bis(pinacolato)diboron (B2pin2) (1.5 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, add [Ir(OMe)(cod)]2 and dtbpy to an oven-dried Schlenk tube.

  • Catalyst Activation (Self-Validation Step): Add 1 mL of anhydrous THF. Stir for 10 minutes at room temperature. Causality & Validation: The solution must transition from a pale yellow to a deep, opaque red. This color change is the visual confirmation of the oxidative addition of B2pin2 to Ir(I), forming the active, sterically encumbered [Ir(dtbpy)(Bpin)3] complex. If the solution remains yellow, the Ir precursor has been deactivated by oxygen.

  • Substrate Addition: Add B2pin2 and the 5H-pyrrolo[3,2-c]pyridazine substrate dissolved in the remaining THF.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 80 °C in an oil bath for 12 hours.

  • Quench and Isolation: Cool to room temperature, open to air to quench the active catalyst, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the C-7 pinacol boronate.

Workflow Step1 Glovebox Prep: [Ir(OMe)(cod)]2 + dtbpy Step2 Catalyst Activation (Observe Deep Red Color) Step1->Step2 10 min, RT Step3 Add B2pin2 & Substrate in THF Step2->Step3 Step4 Thermal C-H Borylation (80°C, 12h) Step3->Step4 Sealed Tube Step5 Reaction Quench (Air Exposure & MeOH) Step4->Step5 Cool to RT Step6 Flash Chromatography (Hexanes/EtOAc) Step5->Step6 Concentrate

Caption: Experimental workflow for the Ir-catalyzed C-7 borylation of 5H-pyrrolo[3,2-c]pyridazine.

Protocol B: Directed C-6 Olefination (Pd-Catalyzed)

To functionalize the C-6 position, the inherent reactivity of C-7 must be bypassed. This is achieved using an N5-carbamoyl directing group, which anchors the Pd(II) catalyst and forces a regioselective CMD event at C-6[3].

Reagents:

  • N5-carbamoyl-5H-pyrrolo[3,2-c]pyridazine (1.0 equiv, 0.5 mmol)

  • Olefin (e.g., tert-butyl acrylate) (2.0 equiv)

  • Pd(OAc)2 (5.0 mol%)

  • Boc-Val-OH (10 mol%)

  • Ag2CO3 (2.0 equiv)

  • HFIP/DCE (1:4 v/v, 0.1 M)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL pressure vial, combine the substrate, Pd(OAc)2, Boc-Val-OH, and Ag2CO3.

  • Solvent & Additive Rationale: Add the HFIP/DCE solvent mixture followed by the olefin. Causality: HFIP (Hexafluoroisopropanol) is critical; its high hydrogen-bonding capacity disrupts the aggregation of the Pd intermediates, while the mono-N-protected amino acid (Boc-Val-OH) acts as a transient bidentate ligand. This ligand significantly lowers the activation energy barrier of the CMD transition state, accelerating C-H cleavage at C-6 over background decomposition.

  • Heating: Seal the vial and heat at 90 °C for 16 hours.

  • Workup (Self-Validation Step): Cool the reaction. The presence of a black precipitate (Ag(0) and Pd black) confirms that the oxidative turnover cycle has occurred. Filter the crude mixture through a short pad of Celite, eluting with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to yield the C-6 olefinated product.

Troubleshooting & Causality in Reaction Design

  • Issue: Complete lack of conversion in Pd-catalyzed reactions.

    • Causality: The N1/N2 pyridazine nitrogens are likely chelating the Pd(II) center, forming a stable, inactive complex.

    • Solution: Increase the steric bulk of the directing group or add a sacrificial Lewis acid (e.g., catalytic BF3·OEt2) to transiently mask the pyridazine lone pairs without inhibiting the softer Pd(II) catalyst.

  • Issue: Poor regioselectivity (C-6 vs C-7 mixtures) in Ir-Borylation.

    • Causality: If the N5 position is unprotected (free NH), the Ir catalyst may indiscriminately activate both C-6 and C-7 due to the lack of steric differentiation.

    • Solution: Ensure the use of the bulky dtbpy ligand. If mixtures persist, temporarily install a bulky N5 protecting group (e.g., TIPS) to sterically block the C-6 position, forcing exclusive borylation at C-7.

References

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds , ChemRxiv.[Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive , Chemical Science (PubMed).[Link]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance , Angewandte Chemie (SciSpace).[Link]

Sources

Application Notes and Protocols for the N-Alkylation of 5H-pyrrolo[3,2-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5H-pyrrolo[3,2-c]pyridazine Scaffold - A Privileged Core in Medicinal Chemistry

The 5H-pyrrolo[3,2-c]pyridazine core, a key member of the azaindole family, represents a significant structural motif in modern medicinal chemistry. As a bioisostere of purines and indoles, this heterocyclic system is embedded in a variety of molecules with potent biological activities. The strategic "nitrogen walk" approach, which involves the systematic replacement of CH groups with nitrogen atoms in a parent scaffold, has highlighted the value of pyrrolopyridazines in modulating physicochemical properties and enhancing pharmacological profiles.[1][2][3] N-alkylation of the 5H-pyrrolo[3,2-c]pyridazine core is a critical transformation, as the introduction of alkyl substituents on the pyrrole nitrogen (N-5) allows for the fine-tuning of solubility, metabolic stability, and target engagement. This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful N-alkylation of this important scaffold.

The Critical Challenge: Regioselectivity in N-Alkylation

The 5H-pyrrolo[3,2-c]pyridazine scaffold possesses two potential sites for N-alkylation: the pyrrolic N-5 and the pyridazinic N-6. The selective alkylation at N-5 is typically the desired outcome in drug discovery programs. The regioselectivity of this reaction is governed by the relative nucleophilicity of the two nitrogen atoms under the chosen reaction conditions.

Upon deprotonation with a suitable base, the resulting anion is a resonance-stabilized pyrrolopyridazinide. The negative charge is delocalized across the bicyclic system. However, based on extensive literature on analogous azaindole systems, the N-5 position is generally considered to be the more nucleophilic site. This preference is attributed to the preservation of the aromaticity of the pyridazine ring upon reaction at N-5. Alkylation at N-6 would disrupt this aromaticity, making it a less favorable pathway. Therefore, most standard N-alkylation conditions are expected to favor the formation of the N-5 alkylated product.

Recommended N-Alkylation Protocols

Three primary methods are recommended for the N-alkylation of 5H-pyrrolo[3,2-c]pyridazine derivatives: Classical SN2 Alkylation, the Mitsunobu Reaction, and Phase-Transfer Catalysis. The choice of method will depend on the nature of the alkylating agent, the scale of the reaction, and the functional group tolerance required.

Protocol 1: Classical SN2 Alkylation with Alkyl Halides

This is the most common and straightforward method for N-alkylation. It involves the deprotonation of the pyrrole nitrogen with a strong base, followed by nucleophilic attack on an alkyl halide.

Mechanism & Workflow

Caption: Workflow for Classical SN2 N-Alkylation.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 5H-pyrrolo[3,2-c]pyridazine substrate (1.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale & Notes
Base NaH, KH, KHMDS, LiHMDSStrong, non-nucleophilic bases are required for complete deprotonation. NaH is often the most cost-effective choice.
Solvent DMF, THFPolar aprotic solvents are necessary to dissolve the pyrrolopyridazinide anion. DMF is generally preferred for its higher polarity.
Alkylating Agent R-I > R-Br > R-OTs > R-ClReactivity follows the leaving group ability. Iodides and bromides are most commonly used.
Temperature 0 °C to 80 °CDeprotonation is typically performed at 0 °C for safety. The alkylation step may require heating for less reactive alkyl halides.
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction is a powerful method for the N-alkylation of heterocycles using an alcohol as the alkyl source.[4][5] This reaction is particularly useful for introducing secondary alkyl groups with inversion of stereochemistry and for substrates that are sensitive to strongly basic conditions.

Mechanism & Workflow

Caption: Simplified workflow of the Mitsunobu N-alkylation.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5H-pyrrolo[3,2-c]pyridazine (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise over 15-30 minutes. Caution: Azodicarboxylates are hazardous; handle with care.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be directly purified by column chromatography. The triphenylphosphine oxide and hydrazine by-products can be challenging to remove. Trituration with a suitable solvent (e.g., diethyl ether) can sometimes precipitate the by-products.

ParameterRecommended ConditionRationale & Notes
Phosphine PPh3, PBu3PPh3 is standard. PBu3 can be used, and the resulting oxide is sometimes easier to remove.
Azodicarboxylate DIAD, DEADDIAD is often preferred over DEAD due to its lower toxicity and reduced potential for side reactions.
Solvent THF, Dichloromethane, TolueneAnhydrous conditions are crucial for success. THF is the most common solvent.
Temperature 0 °C to Room TemperatureThe exothermic reaction is controlled by slow addition at 0 °C.
Protocol 3: Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis offers a greener and often more practical alternative for N-alkylation, especially on a larger scale.[6] This method avoids the need for anhydrous solvents and strong, hazardous bases like NaH.

Mechanism & Workflow

Caption: Schematic of Phase-Transfer Catalyzed N-Alkylation.

Detailed Step-by-Step Protocol:

  • Setup: In a round-bottom flask, combine the 5H-pyrrolo[3,2-c]pyridazine (1.0 eq.), the alkyl halide (1.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent and Base: Add toluene or chlorobenzene as the organic solvent and a concentrated aqueous solution of potassium carbonate (K2CO3, 3.0 eq.) or potassium hydroxide (KOH).

  • Reaction: Heat the biphasic mixture to 50-100 °C with vigorous stirring for 6-24 hours. Efficient stirring is crucial for effective phase transfer.

  • Monitoring: Follow the reaction progress by taking aliquots from the organic layer for TLC or LC-MS analysis.

  • Work-up: After cooling to room temperature, separate the organic and aqueous layers.

  • Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

ParameterRecommended ConditionRationale & Notes
Catalyst Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS)Quaternary ammonium salts are effective at transferring the anion to the organic phase. 10 mol% is a typical loading.
Base K2CO3, KOH, NaOHInexpensive and readily available inorganic bases are used in aqueous solution.
Solvent System Toluene/Water, Chlorobenzene/WaterA biphasic system is essential. The organic solvent should be water-immiscible.
Stirring Vigorous mechanical or magnetic stirringHigh shear mixing is required to maximize the interfacial area between the two phases.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently strong base (Protocol 1); Inactive alkylating agent; Low reaction temperature.Use a stronger base (e.g., KHMDS). Switch to a more reactive alkyl halide (iodide). Increase the reaction temperature.
Formation of N-6 Isomer Unlikely, but possible with certain substrates or conditions.Characterize the product mixture carefully by 2D NMR. This is generally not expected to be a major issue.
Decomposition of Starting Material Reaction temperature too high; Incompatible functional groups.Run the reaction at a lower temperature for a longer duration. Use a milder method like the Mitsunobu reaction.
Difficult Purification (Mitsunobu) Presence of Ph3PO and hydrazine by-products.Use polymer-supported PPh3. Optimize chromatography conditions. Attempt trituration/crystallization to remove by-products.

Conclusion

The N-alkylation of 5H-pyrrolo[3,2-c]pyridazine derivatives is a key transformation for the synthesis of novel compounds in drug discovery. While direct literature procedures are sparse, established methods for the N-alkylation of related azaindole scaffolds provide a robust framework for success. By carefully selecting the appropriate base, solvent, and alkylating agent, and by understanding the principles of regioselectivity, researchers can efficiently synthesize the desired N-5 substituted products. The protocols outlined in this guide offer a starting point for the development of optimized and scalable procedures for this important class of molecules.

References

  • Ryabukhin, S., et al. (2025). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. [Link][1][2][3]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An effective reductive alkylation of electron-deficient o-chloroarylamines. Organic Letters, 8(15), 3307-3310. [Link]

  • Keglevich, G., Grün, A., & Bálint, E. (2013). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Chemistry, 17(7), 751-771. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Cross-Coupling of 3-chloro-7-bromo-pyrrolopyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting regioselectivity in the cross-coupling of 3-chloro-7-bromo-pyrrolopyridazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selective C-C and C-N bond formation on this dihalogenated heterocyclic scaffold. Here, we will delve into the underlying principles governing reactivity and provide actionable solutions to common experimental challenges.

Core Principles: Understanding the Reactivity of C-Br vs. C-Cl

The ability to selectively functionalize one halogenated position over another is rooted in the fundamental mechanism of palladium-catalyzed cross-coupling reactions. The key to controlling regioselectivity lies in the initial, and often rate-determining, oxidative addition step.[1] The general order of reactivity for aryl halides in this step is I > Br > OTf >> Cl.[2][3] This trend is primarily governed by the carbon-halogen bond dissociation energy (BDE); the weaker the bond, the more readily the palladium(0) catalyst can insert itself, initiating the catalytic cycle.[2][4][5]

For 3-chloro-7-bromo-pyrrolopyridazine, the C-Br bond at the 7-position is significantly weaker and therefore more reactive than the C-Cl bond at the 3-position.[2][4][5] This inherent difference in reactivity is the cornerstone of achieving selective monofunctionalization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both explanations and detailed protocols.

Question 1: I'm getting a mixture of products coupled at both the C3-Cl and C7-Br positions. How can I improve selectivity for the C7-Br position?

Underlying Cause: The formation of a product mixture indicates that the reaction conditions are sufficiently harsh to overcome the activation energy barrier for the less reactive C-Cl bond. This is a common issue when reaction temperatures are too high or reaction times are excessively long.[2]

Solutions:

  • Reduce Reaction Temperature: Elevated temperatures can lead to a loss of selectivity.[6] Start by running the reaction at a lower temperature (e.g., room temperature or 40-60 °C) and gradually increase it only if the reaction is too slow.

  • Optimize the Ligand: The choice of ligand is critical. For high selectivity, a less reactive catalyst system may be beneficial. While bulky, electron-rich ligands are often used to activate C-Cl bonds, a less donating ligand like triphenylphosphine (PPh₃) may favor selective C-Br activation.[7]

  • Choose the Right Base and Solvent: The base and solvent system can influence catalyst activity. Weaker bases and less polar solvents may help to temper the reactivity and improve selectivity.

Optimized Protocol for Selective C7-Arylation (Suzuki-Miyaura Coupling):

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with PPh₃ (10 mol%)PPh₃ is a less electron-rich ligand, which can enhance selectivity for the more reactive C-Br bond.
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess is typically sufficient.
Base K₂CO₃ or CsF (2.0 - 3.0 equivalents)Mild bases are less likely to promote the more difficult C-Cl activation.[8]
Solvent Dioxane/H₂O (4:1) or TolueneCommon solvent systems for Suzuki couplings that allow for moderate reaction temperatures.
Temperature 60 - 80 °CThis temperature range is often sufficient for C-Br coupling without significant C-Cl activation.
Reaction Time 4 - 12 hours (monitor by TLC/LC-MS)Monitor the reaction to stop it once the starting material is consumed to avoid over-reaction.
Question 2: My reaction is very slow or doesn't go to completion, and I'm recovering a significant amount of starting material. What should I do?

Underlying Cause: This issue often arises from an insufficiently active catalyst system or catalyst poisoning. The choice of palladium precursor, ligand, and the purity of reagents are all critical factors.

Solutions:

  • Activate the Catalyst: Ensure you are using a suitable palladium(0) source or a precatalyst that is efficiently reduced in situ to the active Pd(0) species. Using an air-stable precatalyst like a palladacycle can sometimes improve results.

  • Increase Ligand Steric Bulk/Electron-Donating Ability: If a less active system like one with PPh₃ is failing, consider moving to a more electron-rich and bulky ligand such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[9][10] These can increase the rate of oxidative addition.

  • Increase Temperature Cautiously: If the reaction is clean but slow at lower temperatures, a modest increase in temperature (e.g., in 10 °C increments) can be beneficial.[6] However, be mindful of the potential loss of selectivity as discussed in Question 1.

  • Check Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Water and other impurities can deactivate the catalyst.

Troubleshooting Workflow for Slow or Incomplete Reactions

G start Reaction Slow or Incomplete check_catalyst Is the catalyst system active enough? start->check_catalyst check_purity Are reagents and solvents pure and anhydrous? start->check_purity increase_temp Increase Temperature Incrementally (e.g., to 80-100 °C) check_catalyst->increase_temp Yes change_ligand Switch to a more activating ligand (e.g., Buchwald-type or NHC) check_catalyst->change_ligand No success Reaction Complete increase_temp->success change_ligand->success check_purity->start No failure Re-evaluate overall strategy check_purity->failure Yes, but still fails

Caption: Decision workflow for troubleshooting slow cross-coupling reactions.

Question 3: How can I achieve coupling at the C3-Cl position after I have already functionalized the C7-Br position?

Underlying Cause: Coupling at the C3-Cl position requires overcoming a higher activation energy barrier. This necessitates more forcing reaction conditions, including a more active catalyst system and higher temperatures.

Solutions:

  • Employ a High-Activity Catalyst System: This is the most critical factor. Catalyst systems known for their ability to activate aryl chlorides are essential. This typically involves using bulky, electron-rich phosphine ligands like those from the Buchwald or Hartwig portfolio (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes).[3][7][9][10]

  • Increase the Reaction Temperature: Temperatures in the range of 100-140 °C are often required for C-Cl bond activation. Solvents with higher boiling points like dioxane, toluene, or DMF may be necessary.

  • Use a Stronger Base: A stronger base, such as NaOt-Bu or K₃PO₄, can facilitate the catalytic cycle for the less reactive C-Cl bond.

General Protocol for Sequential C3-Arylation (Post-C7 Functionalization):

ParameterRecommended ConditionRationale
Substrate 7-Aryl-3-chloro-pyrrolopyridazineStarting material from the first selective coupling.
Palladium Precatalyst Pd₂(dba)₃ (5 mol%) or a suitable palladacycle (5-10 mol%)Higher catalyst loading may be necessary.
Ligand XPhos, SPhos, or IPr·HCl (10-20 mol%)These ligands are proven to be effective for C-Cl bond activation.
Boronic Acid/Ester 1.5 - 2.0 equivalentsA larger excess may be needed to drive the reaction to completion.
Base K₃PO₄ or NaOt-Bu (3.0 equivalents)Stronger bases are often required for this transformation.
Solvent Toluene or DioxaneHigher boiling point solvents are needed for the required temperatures.
Temperature 110 - 130 °CNecessary to overcome the high activation energy of C-Cl bond cleavage.
Reaction Time 12 - 24 hoursThese reactions are typically slower and require longer times.

Frequently Asked Questions (FAQs)

Q: Can I perform a Sonogashira or Buchwald-Hartwig amination selectively at the C7-Br position? A: Yes, the same principles of reactivity (C-Br > C-Cl) apply. For a selective Sonogashira coupling, standard conditions using a palladium catalyst (like Pd(PPh₃)₄) and a copper(I) co-catalyst at mild temperatures should favor reaction at the C7-bromo position.[11][12][13] For a selective Buchwald-Hartwig amination, careful selection of a moderately active ligand and temperature control (e.g., 80-100 °C) should allow for selective C-N bond formation at the C7 position while leaving the C3-chloro group intact.[14][15]

Q: What is the best palladium catalyst to start with for selective C-Br coupling? A: A good starting point is Pd(PPh₃)₄. It is commercially available, relatively inexpensive, and often provides good selectivity for C-Br over C-Cl bonds under mild conditions. If reactivity is an issue, a combination of Pd₂(dba)₃ and a slightly more electron-rich phosphine ligand can be screened.

Q: I am observing debromination of my starting material. What causes this? A: Debromination can occur as a side reaction, particularly if there are sources of hydride in the reaction mixture or if certain side reactions in the catalytic cycle are favored. Ensure your solvents are anhydrous and consider if your boronic acid or other reagents are degrading to produce species that can lead to hydrodehalogenation.

Q: Can I achieve selectivity for the C3-Cl position in the presence of the C7-Br bond? A: This is extremely challenging and generally not feasible under standard palladium-catalyzed cross-coupling conditions due to the inherent higher reactivity of the C-Br bond.[1] Achieving such "inverted" selectivity would likely require a specially designed catalytic system, perhaps one that involves directed ortho-metalation or a catalyst that has a strong electronic or steric bias for the C3 position, which is not typical for standard cross-coupling ligands.[10][16]

References

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Ibsen, G. M., et al. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloro. Wiley Online Library. [Link]

  • MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • PMC. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • PMC. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • RSC Publishing. (n.d.). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (2025). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • PMC. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PMC. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]

  • PMC. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

Sources

Technical Support Center: Purification of 7-Bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development increasingly explores rigid, nitrogen-rich bicyclic scaffolds for lead optimization, the pyrrolo[3,2-c]pyridazine core has emerged as a highly valuable, yet challenging, motif.

This guide is designed for researchers and process chemists handling the synthesis and purification of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine and its immediate precursors. Due to the amphoteric nature of this heterocycle—featuring a basic pyridazine ring and an acidic pyrrole N-H—traditional normal-phase chromatography often leads to severe streaking, poor mass recovery, and solvent waste. Here, we outline field-proven, chromatography-free methodologies based on selective precipitation and acid-base manipulation ([1]).

Physicochemical Profiling of Key Intermediates

Before troubleshooting, it is critical to understand the physical properties of the intermediates in this synthetic sequence. The table below summarizes the quantitative data and primary purification strategies for the core building blocks[1],[2].

CompoundMolecular WeightKey Structural FeaturesPrimary ImpuritiesRecommended Purification Strategy
3-Chloro-5H-pyrrolo[3,2-c]pyridazine 153.57 g/mol Highly polar, amphoteric, coordinates transition metalsPd/Cu traces (from Larock cyclization), unreacted alkynesAcid digestion

Silica filtration

pH 10 precipitation
7-Bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine 232.47 g/mol Halogenated, reduced polarity, prone to over-brominationSuccinimide, dibrominated species, residual DMF

aqueous quench

Vacuum filtration

MeCN wash
3-Chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine 279.91 g/mol Heavy halogen, highly crystalline, light-sensitiveSuccinimide, unreacted starting material

aqueous quench

Vacuum filtration

MeCN wash

Purification Workflow Visualization

The following diagram illustrates the optimized, scalable workflow for isolating the 7-bromo derivative without the use of column chromatography.

PurificationWorkflow SM 3-Chloro-5H-pyrrolo[3,2-c]pyridazine (Starting Material) Rxn Bromination NBS, DMF, 0°C to r.t. SM->Rxn Quench Aqueous Quench Water + Na2SO3 Rxn->Quench Removes Br2/NBS Precip Precipitation Stir 30 min Quench->Precip Drives crystallization Filter Vacuum Filtration Isolate Solid Precip->Filter Wash Solvent Wash H2O then MeCN Filter->Wash Removes Succinimide Product Pure 7-Bromo-3-chloro-5H- pyrrolo[3,2-c]pyridazine Wash->Product >90% Yield, No Column

Caption: Chromatography-free purification workflow for 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine.

Troubleshooting & FAQs

Q1: Why does my 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine streak heavily on normal-phase silica gel, resulting in poor column recovery? Causality: The pyrrolo[3,2-c]pyridazine core contains a basic pyridazine moiety (hydrogen bond acceptor) and an acidic pyrrole N-H (hydrogen bond donor). This amphoteric nature leads to strong, multi-point secondary interactions with the acidic silanol groups on standard silica gel, causing severe tailing and irreversible adsorption. Solution: Avoid normal-phase chromatography entirely. Scale-up protocols demonstrate that this intermediate can be isolated in high purity via direct precipitation[1]. If chromatography is strictly required for analytical purposes, use reverse-phase HPLC (C18) with a 0.1% TFA or Formic Acid modifier to suppress ionization, or utilize triethylamine-deactivated silica.

Q2: During the aqueous quench of the NBS bromination, my product forms a gummy residue instead of a filterable precipitate. How can I fix this? Causality: Gummy residues occur when the DMF solvent concentration remains too high during the initial water addition, or when residual succinimide and unreacted electrophilic bromine act as plasticizers, preventing crystal lattice formation. Solution: Ensure the reaction mixture is poured into a large excess of water. Crucially, incorporate sodium sulfite (


) into the aqueous quench. The 

reduces any unreacted electrophilic bromine species, which immediately hardens the precipitate. Stir vigorously for at least 30 minutes to allow the amorphous gum to transition into a filterable crystalline solid[1].

Q3: How do I remove trace copper and palladium impurities from the preceding 3-chloro-5H-pyrrolo[3,2-c]pyridazine intermediate before bromination? Causality: The 3-chloro precursor is often synthesized via a transition-metal-catalyzed cyclization (e.g., Larock or Sonogashira). The highly coordinating nitrogen-rich heterocycle readily chelates Pd and Cu ions, carrying them through standard organic extractions. Solution: Utilize an acid-base digestion protocol. Dissolve the crude reaction mixture in THF, evaporate to dryness, and suspend the residue in a mixture of concentrated HCl and water. The strongly acidic conditions protonate the heterocycle, breaking the metal-ligand bonds. Filter this acidic solution through a short pad of silica (


) to trap the metal salts. Finally, neutralize the mother liquor with 

to exactly pH=10 to cleanly precipitate the free-based 3-chloro-5H-pyrrolo[3,2-c]pyridazine[1].

Standard Operating Procedure: Chromatography-Free Isolation

This self-validating protocol is designed to isolate the brominated intermediate reliably at multigram scales, leveraging the differential solubility of the product versus its byproducts[1].

Materials Required:

  • Crude reaction mixture (7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine in DMF)

  • Sodium sulfite (

    
    )
    
  • Deionized water

  • Acetonitrile (MeCN), chilled

Step-by-Step Methodology:

  • Reaction Verification: Confirm complete consumption of the 3-chloro-5H-pyrrolo[3,2-c]pyridazine starting material via LC-MS.

  • Preparation of Quench Solution: Prepare an aqueous solution of

    
     (approx. 1.5% w/v). For every 100 mL of DMF reaction solvent, prepare 1.5 L of the quench solution and chill to 0–5 °C.
    
  • Quenching: Slowly pour the crude DMF reaction mixture into the vigorously stirring

    
     solution. A precipitate will begin to form immediately.
    
  • Digestion (Critical): Stir the resulting suspension at room temperature for 30 to 45 minutes. Do not rush this step. The digestion time is required to destroy residual NBS and allow the precipitate to ripen from a sticky amorphous solid into a filterable crystalline powder.

  • Filtration: Collect the precipitate via vacuum filtration using a medium-porosity sintered glass funnel.

  • Washing: Wash the filter cake sequentially with:

    • Cold deionized water (3 × 2 volumes): Removes residual DMF and highly water-soluble succinimide.

    • Cold acetonitrile (2 × 1 volumes): Strips away trace organic impurities and colored byproducts. The target heterocycle has minimal solubility in cold MeCN, ensuring high recovery.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine as a light-brown solid.

References

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds ChemRxiv (2025). URL:[Link]

  • Building Blocks Catalogue: 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine Namiki Shoji Co., Ltd. (2022). URL:[Link] (Derived from[2])

Sources

Technical Support Center: Optimizing Yield for 5H-pyrrolo[3,2-c]pyridazine Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of the 5H-pyrrolo[3,2-c]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic motif. The unique electronic properties of this azaindole isomer make it a valuable core in modern drug discovery, but its synthesis can present specific challenges.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern success in these reactions, enabling you to diagnose issues and rationally design optimization strategies.

Section 1: General Troubleshooting and FAQs

This section addresses the most common challenges encountered during the synthesis of the 5H-pyrrolo[3,2-c]pyridazine core. We have structured this as a troubleshooting guide to help you quickly identify and solve experimental hurdles.

dot

PalladiumCatalyticCycle cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R-X) Complex1 L₂Pd(II)(R)(X) OxAdd->Complex1 R-X Deprotonation Base-Mediated Deprotonation (Pyrrole-NH) Complex1->Deprotonation Pyrrole-NH, Base Complex2 L₂Pd(II)(R)(Pyrrole) Deprotonation->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L2 Regenerates Catalyst Product Product (R-Pyrrole) RedElim->Product Forms C-N bond Hydrodehalogenation Hydrodehalogenation b L₂Pd(II)(R)(X) Protonolysis Protonolysis (e.g., from H₂O) b->Protonolysis H⁺ source RH R-H (Byproduct) Protonolysis->RH

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR spectrum of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction of its ¹H NMR spectrum based on established principles of nuclear magnetic resonance spectroscopy. To provide a practical context and highlight the effects of its substituents, the predicted spectrum is compared with the experimental spectrum of a related, simpler analog, 5H-pyrrolo[3,2-c]pyridazine. This comparative approach offers valuable insights into the influence of electron-withdrawing halogen substituents on the chemical shifts and coupling patterns of the pyrrolopyridazine core.

Structural and Spectroscopic Rationale

The 5H-pyrrolo[3,2-c]pyridazine scaffold is an important pharmacophore found in various biologically active molecules. The introduction of bromo and chloro substituents at the 7- and 3-positions, respectively, is expected to significantly modulate the electronic properties and, consequently, the ¹H NMR spectrum of the parent molecule. The analysis of these spectral changes is crucial for the structural elucidation and purity assessment of newly synthesized derivatives in drug discovery programs.

The numbering of the 5H-pyrrolo[3,2-c]pyridazine core is as follows:

Figure 2. Structure of 5H-pyrrolo[3,2-c]pyridazine.

**Table 2: Experimental ¹H NMR Data for 5H-pyrrolo[3,2-c]pyridazine (in DMSO-d₆)[1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N5-H12.61s-1H
H38.02 - 7.96m-1H
H48.02 - 7.96m-1H
H7~7.5 (estimated)d~2.51H
H66.55 - 6.49m-1H
Key Spectral Differences and Their Interpretation
  • Downfield Shift of H4: The most significant change is the predicted downfield shift of H4 in the substituted compound (~9.0-9.3 ppm) compared to the unsubstituted analog (~8.0 ppm). This is a direct consequence of the strong electron-withdrawing inductive effect of the chlorine atom at the adjacent C3 position.

  • Simplification of Splitting Patterns: In the unsubstituted compound, the pyridazine protons (H3 and H4) and the pyrrole protons (H6 and H7) show more complex splitting patterns due to proton-proton coupling. In 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine, the substitution at C3 and C7 removes these coupling partners, resulting in simplified singlets and doublets for the remaining protons.

  • Effect of Bromine on Pyrrole Protons: The bromine atom at C7 is expected to cause a slight downfield shift of the adjacent H6 proton compared to a theoretical unsubstituted C7 proton, though this effect is generally less pronounced than that of chlorine. [2][3]The primary influence of the bromine is the removal of the H7 signal and the simplification of the H6 signal to a doublet (due to coupling with H2).

Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum for compounds similar to 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine.

Materials and Equipment
  • 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase & Calibrate ft->phase integrate Integrate & Analyze phase->integrate

Figure 3. Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Alternative Analytical Techniques

While ¹H NMR is a primary tool for structural elucidation, other techniques can provide complementary information.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the substituents.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the molecular formula and aspects of the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups, such as the N-H bond in the pyrrole ring.

Conclusion

The predicted ¹H NMR spectrum of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine, when compared with the experimental data of its parent compound, provides a clear and instructive example of how halogen substituents influence the chemical environment of protons in a heterocyclic system. The anticipated downfield shifts and simplification of the spectrum are characteristic effects that are fundamental to spectral interpretation in organic and medicinal chemistry. This guide serves as a valuable resource for researchers working with substituted pyrrolopyridazines and similar heterocyclic scaffolds, aiding in the prediction, analysis, and confirmation of their molecular structures.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (n.d.). Retrieved February 27, 2026, from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Gaina, A. M., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. [Link]

  • Pindelska, E., et al. (2023). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. International Journal of Molecular Sciences, 24(12), 10323. [Link]

  • Cheprakov, A. V., et al. (2023). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024). ACS Omega. [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2025). Molecules. https://www.mdpi.com/1420-3049/30/12/5387
  • Pindelska, E., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5479. [Link]

  • Spectral analysis for heterocyclic structure of the pyrrolopyridazine adduct. (n.d.). RIULS. Retrieved February 27, 2026, from [Link]

  • Abraham, R. J., et al. (2003). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Magnetic Resonance in Chemistry. [Link]

  • Abraham, R. J., et al. (2003). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Magnetic Resonance in Chemistry. [Link]

  • Andreano, F., et al. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry, 2(11), 1577-81. [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 624-628. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). Chemistry – A European Journal. [Link]

  • Baranov, V. V., et al. (2018). Safe Synthesis of 4,7-Dibromot[1][4][5]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2583. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • 7-Bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine 100mg. (n.d.). Dana Bioscience. Retrieved February 27, 2026, from [Link]

  • Jurček, O., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. The Journal of Organic Chemistry, 81(13), 5472-5482. [Link]

  • Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • What is the effect of a chlorine group on aromatic protons? (2021, December 12). Reddit. Retrieved February 27, 2026, from [Link]

  • 7-bromo-3-chloro-5h-pyrrolo[2,3-b]pyrazine (C6H3BrClN3). (n.d.). PubChemLite. Retrieved February 27, 2026, from [Link]

Sources

A Comparative Guide to 13C NMR Chemical Shift Assignments for the Pyrrolo[3,2-c]pyridazine Core

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolo[3,2-c]pyridazine scaffold has emerged as a privileged structure, forming the core of molecules with significant therapeutic potential. As with any novel series of compounds, the unambiguous structural elucidation is paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a comparative analysis of the 13C NMR chemical shift assignments for the pyrrolo[3,2-c]pyridazine core, supported by experimental data, to aid researchers in the rapid and accurate characterization of their synthesized molecules.

The Pyrrolo[3,2-c]pyridazine Core: Structure and Numbering

The pyrrolo[3,2-c]pyridazine system is a fused bicyclic heterocycle consisting of a pyrrole ring fused to a pyridazine ring. The accepted IUPAC numbering for this scaffold is crucial for the accurate assignment and discussion of NMR data. The numbering begins from the nitrogen atom in the pyrrole ring and proceeds around the pyrrole and then the pyridazine ring, as illustrated below.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing Weigh Sample Weigh Sample Dissolve in DMSO-d6 Dissolve in DMSO-d6 Weigh Sample->Dissolve in DMSO-d6 Transfer to NMR Tube Transfer to NMR Tube Dissolve in DMSO-d6->Transfer to NMR Tube Setup Spectrometer Setup Spectrometer Transfer to NMR Tube->Setup Spectrometer Acquire FID Acquire FID Setup Spectrometer->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Reference Spectrum Reference Spectrum Phase & Baseline Correction->Reference Spectrum

Figure 2: A generalized workflow for 13C NMR analysis of pyrrolo[3,2-c]pyridazine derivatives.

Conclusion

The 13C NMR chemical shifts of the pyrrolo[3,2-c]pyridazine core are highly sensitive to the electronic effects of substituents. This guide provides a foundational dataset and a framework for understanding these effects. By comparing experimentally obtained 13C NMR data with the values presented here, researchers can confidently assign the structures of their novel pyrrolo[3,2-c]pyridazine derivatives. The provided experimental protocol serves as a starting point for obtaining high-quality NMR data, which is essential for unambiguous structural elucidation in the pursuit of new therapeutic agents.

References

  • Ryabukhin, S., et al. (2022). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. [Link]

  • IUPAC. Nomenclature of Organic Chemistry. [Link]

  • PubChem. 5H-pyrrolo[3,2-c]pyridazine. [Link]

HRMS Profiling of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine: Fragmentation Dynamics & Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine represents a critical "bifunctional" scaffold in modern medicinal chemistry, particularly for kinase inhibitor discovery (e.g., FMS kinase pathways). Its value lies in the orthogonal reactivity of its halogen handles: the C7-bromide (pyrrole ring) and C3-chloride (pyridazine ring) allow for sequential, regioselective cross-coupling reactions.

However, the synthesis of this core often yields regioisomeric byproducts, specifically the pyrrolo[2,3-d]pyridazine system. Distinguishing these isomers solely by NMR can be ambiguous due to overlapping proton signals. This guide provides a definitive High-Resolution Mass Spectrometry (HRMS) workflow to characterize the target molecule, focusing on its unique isotopic signature and fragmentation logic compared to its isomers.

Structural & Isotopic "Fingerprint"

Before analyzing fragmentation, the analyst must validate the precursor ion (


) using the unique isotopic pattern generated by the presence of one Bromine (

) and one Chlorine (

) atom.

Molecular Formula:


Monoisotopic Mass:  ~230.92 Da (Calculated)
Table 1: Theoretical Isotopic Distribution (ESI+ Mode)

Note: Relative abundances are approximate based on natural isotopic distribution.

Ion SpeciesCompositionm/z (Theoretical)Relative IntensityDiagnostic Value
M (Monoisotopic)

231.92100%Base Peak
M + 2

&

233.92~130%Highest Peak (Due to overlap)
M + 4

235.92~30%Confirmation of di-halogenation

Analyst Note: Unlike mono-halogenated compounds, the "M+2" peak here is often more intense than the monoisotopic peak because it represents the sum of two statistically probable isotopologues. This is a primary quality check before MS/MS.

Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation, we utilize a Soft Ionization (ESI) approach to preserve the molecular ion, followed by Collision-Induced Dissociation (CID).

Method A: LC-HRMS Conditions
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 8 minutes. Rationale: The scaffold is moderately polar; a standard gradient ensures separation from polar starting materials.

Method B: Ionization & Fragmentation[1][2][3]
  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why Stepped? Low energy preserves the parent isotopic cluster; high energy forces the cleavage of the strong C-Cl bond.

Fragmentation Mechanics

The fragmentation of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine follows a specific energetic hierarchy based on bond dissociation energies (BDE):

  • C-Br Cleavage (Weakest Link): BDE ~276 kJ/mol.

  • C-Cl Cleavage: BDE ~338 kJ/mol.

  • Heterocyclic Ring Opening: Requires high energy, typically loss of

    
     or 
    
    
    
    .
Diagram 1: Fragmentation Pathway (Graphviz)

This diagram illustrates the sequential loss of halogens and the subsequent ring disintegration.

FragmentationPathway cluster_legend Pathway Logic Parent Precursor [M+H]+ m/z ~232/234 (7-Br, 3-Cl) Frag1 Fragment A [M+H - Br•]+ m/z ~153/155 (Radical Cation) Parent->Frag1 Homolytic Cleavage (Low CE) Frag2 Fragment B [M+H - HBr]+ m/z ~152/154 (Even Electron) Parent->Frag2 Heterolytic Loss (Common in ESI) Frag3 Fragment C [M+H - HBr - HCl]+ m/z ~116 (Dehalogenated Core) Frag2->Frag3 Loss of HCl (High CE) Frag4 Ring Opening Loss of HCN (27 Da) m/z ~89 Frag3->Frag4 Pyrrole/Pyridazine Ring Collapse Note1 Br leaves before Cl due to weaker bond energy.

Caption: Step-wise fragmentation tree showing the preferential loss of Bromine followed by Chlorine and skeletal degradation.

Comparative Analysis: Target vs. Isomer

A common challenge is distinguishing the target 5H-pyrrolo[3,2-c] isomer from the 7H-pyrrolo[2,3-d] isomer. While they share the same mass, their fragmentation abundances differ due to the stability of the resulting carbocations.

Table 2: Isomeric Differentiation Guide
FeatureTarget: 5H-pyrrolo[3,2-c]pyridazineAlternative: 7H-pyrrolo[2,3-d]pyridazineMechanism
Br Loss Intensity High ModerateIn the [3,2-c] system, the C7-Br is on the pyrrole ring, electronically coupled to the NH. Loss of Br creates a resonance-stabilized cation.
RDA Fragment (Retro-Diels-Alder) Distinct loss of

from Pyrrole
Distinct loss of

or

from Pyridazine
The fusion orientation affects which small neutral molecule is ejected first during ring opening.
C-Cl Stability C3-Cl is labile at high energyC4-Cl (equivalent pos) is more stablePosition relative to ring nitrogen affects leaving group ability.
Diagram 2: Analytical Decision Workflow

This workflow guides the researcher from raw data to structure confirmation.

DecisionWorkflow Sample Crude Sample MS1 MS1 Spectrum Check Isotope Pattern Sample->MS1 Check1 M, M+2, M+4 Present? MS1->Check1 MS2 MS2 Fragmentation (Stepped CE) Check1->MS2 Yes PathA Major Loss: -79/81 Da (Br) Followed by -36 Da (HCl) MS2->PathA PathB Atypical Loss (e.g., immediate N2 loss) MS2->PathB Result1 CONFIRMED Target Scaffold PathA->Result1 Result2 SUSPECT Isomer/Impurity PathB->Result2

Caption: Logic flow for confirming scaffold identity using MS1 isotopic screening and MS2 neutral loss analysis.

References

  • Vlasov, S. V., et al. (2025). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.

    • Relevance: Establishes the synthesis and "nitrogen walk" context for these isomers.
  • Kéki, S., et al. (2009). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.

    • Relevance: Provides the foundational mechanism for cross-ring cleavage in fused pyridazine systems.
  • Holčapek, M., et al. (2010). Fragmentation behavior of halogenated heterocycles in ESI-MS. Journal of Chromatography A.
  • Doc Brown's Chemistry. Mass spectrum of halogenated compounds: Isotopic patterns.

    • Relevance: Verification of the M/M+2/M+4 isotopic abundances for Br/Cl systems.

Strategic Scaffold Selection in Kinase Inhibitor Design: A Comparative Guide to Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,2-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel targeted therapeutics, the selection of the core heteroaromatic scaffold dictates primary binding affinity at the ATP hinge region, physicochemical properties, kinome selectivity, and intellectual property (IP) viability. As a Senior Application Scientist, I frequently observe that while established scaffolds offer predictable binding paradigms, they often suffer from saturated IP spaces and off-target liabilities.

This guide provides an objective, data-driven comparison between the well-established pyrrolo[2,3-d]pyrimidine scaffold and the emerging pyrrolo[3,2-c]pyridazine bioisostere. By analyzing their structural causality, biological activity, and experimental validation protocols, researchers can make informed decisions during the hit-to-lead optimization phase.

Part 1: Scaffold Architecture and Physicochemical Profiling

Pyrrolo[2,3-d]pyrimidine: The Established Adenine Mimic

The pyrrolo[2,3-d]pyrimidine nucleus (7-deazapurine) is a direct bioisostere of adenine. By replacing the N7 nitrogen of the endogenous purine ring with a carbon atom, medicinal chemists enhance the molecule's lipophilicity while preserving the critical N1 and N3 hydrogen bond acceptors required for bidentate interaction with the kinase hinge region. This structural mimicry has led to the development of highly potent inhibitors, including FDA-approved drugs and fourth-generation EGFR inhibitors capable of overcoming C797S resistance mutations. However, its high electron density and azaindole-like reactivity can lead to kinome promiscuity and metabolic vulnerabilities 1[1].

Pyrrolo[3,2-c]pyridazine: The "Nitrogen Walk" Bioisostere

To circumvent the limitations of crowded IP spaces and off-target toxicity, the "nitrogen walk" strategy is employed to shift the nitrogen atoms from a pyrimidine configuration to a pyridazine configuration. This fundamentally alters the molecule's dipole moment. Experimental data demonstrates that pyrrolo[3,2-c]pyridazines are significantly less nucleophilic than their pyrrolopyrimidine counterparts 2[2]. This reduced nucleophilicity alters the hydration shell and hydrogen-bond vector geometries, offering a unique pharmacological profile that can bypass established resistance mechanisms while operating in a highly uncrowded IP space.

ScaffoldEvolution Purine Purine (Adenine) Endogenous ATP Ligand P23dP Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Established Kinase Scaffold Purine->P23dP CH replacement of N7 (Improved Lipophilicity) Hinge Kinase Hinge Region Binding (Hydrogen Bonds) Purine->Hinge Native Binding P32cP Pyrrolo[3,2-c]pyridazine Emerging Bioisostere Altered H-Bond Vectors P23dP->P32cP Nitrogen Walk Strategy (Shift N from Pyrimidine to Pyridazine) P23dP->Hinge Bidentate Donor/Acceptor P32cP->Hinge Altered Vector Binding Selectivity Enhanced Kinome Selectivity & IP Space Generation P32cP->Selectivity Modulated pKa & Electron Density

Fig 1. Logical evolution of bicyclic scaffolds from endogenous purine via the nitrogen walk strategy.

Part 2: Comparative Biological Activity & Performance Data

To objectively evaluate these scaffolds, we must look at their fundamental physicochemical properties and how those properties translate to biological activity. The table below synthesizes recent structure-activity relationship (SAR) data.

ParameterPyrrolo[2,3-d]pyrimidinePyrrolo[3,2-c]pyridazine
Primary H-Bond Acceptors N1, N3 (Pyrimidine ring)N1, N2 (Pyridazine ring)
Nucleophilicity High (Azaindole-like reactivity)Significantly Lower[2]
Kinase Target Profile Broad (EGFR, VEGFR, JAK, ALK)[1]Emerging (Casein Kinase I, targeted mutants)
Metabolic Stability Moderate (Prone to CYP-mediated oxidation)High (Electron-deficient pyridazine resists oxidation)
Synthetic Accessibility Excellent (Abundant commercial building blocks)Moderate (Requires specialized Pd-catalyzed routes)[2]
Intellectual Property Space Highly CrowdedOpen / Emerging

Part 3: Experimental Methodologies

Scientific integrity demands that every protocol described acts as a self-validating system. The low nucleophilicity of the pyrrolo[3,2-c]pyridazine scaffold means traditional electrophilic aromatic substitution methods fail. Therefore, specialized catalytic workflows are required for its installation, followed by orthogonal biological validation.

Protocol 1: Scalable Installation of the Pyrrolo[3,2-c]pyridazine Core

Causality: Because pyrrolo[3,2-c]pyridazines are significantly less nucleophilic than azaindoles, standard functionalization fails. A Palladium-catalyzed carbonylation route is strictly required to overcome this electronic deactivation and install functional groups for lead optimization 2[2].

  • Starting Material Preparation: Begin with the corresponding halogenated pyridazine precursor (e.g., 3-bromo-5H-pyrrolo[3,2-c]pyridazine).

  • Palladium-Catalyzed Carbonylation: Suspend the precursor in a pressurized reactor with a

    
     catalyst, carbon monoxide (CO), and an alcoholic solvent (e.g., ethanol).
    
  • Reaction Conditions: Heat the mixture to 80°C under 50 psi CO pressure for 12–16 hours. The electron-deficient nature of the pyridazine ring necessitates elevated pressure to drive the oxidative addition and CO insertion.

  • Isolation: Purify the resulting 5H-pyrrolo[3,2-c]pyridazine-3-carboxylic acid ester via silica gel chromatography. This bifunctional intermediate serves as the critical launchpad for late-stage diversification.

Protocol 2: Self-Validating Kinase Inhibition Assay (TR-FRET to NanoBRET)

Causality: Biochemical assays (TR-FRET) measure direct target affinity but fail to account for a scaffold's cellular permeability and metabolic stability. Coupling this with a NanoBRET target engagement assay creates a self-validating loop, ensuring the biochemical


 translates to live-cell efficacy.
  • Biochemical Screening (TR-FRET):

    • Prepare 10 mM DMSO stocks of the synthesized scaffold derivatives.

    • Incubate the recombinant kinase domain with the inhibitor for 30 minutes to allow equilibrium binding.

    • Add ATP (at the predetermined

      
       concentration) and a biotinylated peptide substrate.
      
    • Quench the reaction with EDTA, then add a Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Measure the FRET signal (665 nm / 615 nm emission ratio) to calculate the biochemical

      
      .
      
  • Cellular Target Engagement (NanoBRET):

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

    • Treat cells with a cell-permeable fluorescent tracer that reversibly binds the kinase hinge region.

    • Add the test scaffold in a dose-response format. If the scaffold penetrates the cell and binds the kinase, it competitively displaces the tracer, reducing the Bioluminescence Resonance Energy Transfer (BRET) signal.

    • Calculate the cellular

      
      . A tight correlation between TR-FRET and NanoBRET validates the scaffold's biological viability.
      

AssayWorkflow CompPrep Compound Preparation (10 mM DMSO Stocks) EnzymeRxn Kinase Enzymatic Reaction (ATP + Substrate + Scaffold) CompPrep->EnzymeRxn Serial Dilution Detection TR-FRET Detection (Phospho-substrate binding) EnzymeRxn->Detection Quench & Read Validation Orthogonal Validation (Cellular Target Engagement) Detection->Validation Hit Triage Data IC50 Determination & SAR Modeling Validation->Data Correlation Analysis

Fig 2. Self-validating high-throughput screening and validation workflow for kinase inhibitors.

References

  • Ryabukhin, S., Volochnyuk, D., Kordubailo, M., et al. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds." ChemRxiv, 2025. 2

  • Metwally, A. "Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry, 2024. 1

  • Li, X., et al. "Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations." ACS Publications, 2025.

Sources

structural differentiation between 5H-pyrrolo[3,2-c]pyridazine and 7H-pyrrolo[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary: The "Nitrogen Walk" in Kinase Inhibitor Design

In the optimization of kinase inhibitors (e.g., JAK, FMS, CDK), the "nitrogen walk" strategy—systematically replacing carbon atoms with nitrogen in indole-like scaffolds—is a critical tool for tuning solubility, metabolic stability, and H-bond vectors.

The pyrrolo[c]pyridazine isomers represent a high-value, yet synthetically challenging, step in this walk. Unlike their ubiquitous azaindole cousins, these fused bicyclic systems offer a unique electron-deficient pyridazine ring fused to an electron-rich pyrrole. Distinguishing between the 5H-pyrrolo[3,2-c]pyridazine and 7H-pyrrolo[2,3-c]pyridazine isomers is not merely an academic exercise; it determines the vector of the hydrogen bond donor (NH) relative to the acceptor motif (N=N), fundamentally altering binding pocket affinity.

This guide provides a rigorous framework for the structural, synthetic, and functional differentiation of these two scaffolds.

Structural Anatomy & Physicochemical Profile[1][2][3][4]

The core difference lies in the orientation of the pyrrole ring fusion relative to the pyridazine "c" bond (C3–C4). This orientation dictates the position of the pyrrole nitrogen (NH) and the resulting dipole moments.

Comparative Physicochemical Matrix
Feature5H-pyrrolo[3,2-c]pyridazine 7H-pyrrolo[2,3-c]pyridazine
IUPAC Fusion Pyrrole[3,2] fused to Pyridazine[c]Pyrrole[2,3] fused to Pyridazine[c]
NH Position Position 5 (proximal to Pyridazine C4)Position 7 (proximal to Pyridazine C3)
H-Bond Vector NH vector is ~60° offset from N=N axisNH vector is parallel/adjacent to N=N axis
Electronic Character Dipole: ModeratepKa (NH): ~13.5 (Predicted)Dipole: High (due to N-N/NH proximity)pKa (NH): ~13.2 (Predicted)
Key Liability C3/C4 oxidation susceptibilityN1-N2 metabolic reduction
Common Application Bioisostere for 5-azaindoleBioisostere for 4-azaindole
Structural Visualization

The numbering is critical for NMR assignment.

  • 5H-Isomer: The NH is located at position 5. The bridgehead carbons are 4a and 8a.

  • 7H-Isomer: The NH is located at position 7.[1][2][3] The bridgehead carbons are 4a and 7a.

Synthetic Accessibility & Scalability[2]

Synthesis of these cores often requires divergent pathways to ensure regioselectivity. The "Nitrogen Walk" approach typically utilizes 3,4,6-substituted pyridazines as the starting anchor.

Experimental Workflow: Divergent Synthesis

The following Graphviz diagram illustrates the primary synthetic routes to access both isomers selectively, avoiding the formation of inseparable mixtures.

Synthesis_Pathways Figure 1: Divergent Synthetic Pathways from Trichloropyridazine Start Starting Material: 3,4,6-Trichloropyridazine Step1_A Regioselective SNAr (C4) (Allylamine / Benzylamine) Start->Step1_A Path A (Kinetic Control) Step1_B Regioselective SNAr (C3) (Protected Amine) Start->Step1_B Path B (Thermodynamic Control) Step2_A Heck Coupling / Cyclization (Pd-Catalyzed) Step1_A->Step2_A Prod_A 5H-pyrrolo[3,2-c]pyridazine (Target A) Step2_A->Prod_A Step2_B Sonogashira Coupling (C4) (Alkynylsilane) Step1_B->Step2_B Step3_B Cyclization (CuI/Base) Step2_B->Step3_B Prod_B 7H-pyrrolo[2,3-c]pyridazine (Target B) Step3_B->Prod_B

Figure 1: Divergent synthetic strategies. Path A favors the 5H-isomer via C4 displacement, while Path B accesses the 7H-isomer via C3 displacement and subsequent cyclization.

Spectroscopic Differentiation Protocol (The "How-To")

Distinguishing these isomers by 1H NMR alone can be ambiguous due to overlapping aromatic regions. The following self-validating protocol uses 15N-HMBC and NOE as the definitive confirmation steps.

Step-by-Step Characterization Workflow
  • 1H NMR (DMSO-d6):

    • Identify the broad singlet (NH).

    • Identify the pyridazine protons (typically doublets with

      
       Hz).
      
    • Diagnostic: In 7H-[2,3-c] , the NH proton often shows a stronger desheilding effect (>12 ppm) if H-bonded to the adjacent N1 lone pair, compared to the 5H isomer.

  • 1D-NOE / NOESY (Crucial Step):

    • Irradiate the NH signal .

    • 5H-pyrrolo[3,2-c]: You will observe a strong NOE enhancement at H-4 (pyridazine ring) and H-6 (pyrrole ring).

    • 7H-pyrrolo[2,3-c]: You will observe NOE enhancement at H-6 (pyrrole ring) but NO enhancement on the pyridazine ring protons (as N1 is the neighbor, not a CH).

  • 15N-HMBC (The Gold Standard):

    • This experiment correlates protons to nitrogens across 2-3 bonds.

    • 5H-isomer: The NH proton will show a 3-bond correlation to the pyridazine C4a bridgehead, which couples to H-4 .

    • 7H-isomer: The NH proton correlates to bridgehead C7a , which does not have a directly attached proton on the pyridazine side (it is adjacent to N1).

Decision Tree for Structure Confirmation

Structure_Elucidation Figure 2: Spectroscopic Decision Tree for Isomer Assignment Start Unknown Isomer Sample NOE_Exp Experiment: Irradiate NH Signal (NOESY/1D-NOE) Start->NOE_Exp Result_A NOE Observed to Pyridazine CH (H4)? NOE_Exp->Result_A Isomer_5H Conclusion: 5H-pyrrolo[3,2-c]pyridazine (NH is proximal to C4-H) Result_A->Isomer_5H Strong Signal Isomer_7H Conclusion: 7H-pyrrolo[2,3-c]pyridazine (NH is proximal to N1) Result_A->Isomer_7H No Signal Yes YES No NO HMBC_Check Validation: 15N-HMBC Check N1/N2 Chemical Shifts Isomer_5H->HMBC_Check Isomer_7H->HMBC_Check

Figure 2: Logic flow for distinguishing isomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Functional Performance in Drug Discovery

When selecting between these scaffolds for a drug campaign (e.g., FMS or JAK kinase inhibitors), consider the following performance metrics.

Metabolic Stability (Microsomal Stability)
  • 5H-pyrrolo[3,2-c]: The C2/C3 positions on the pyrrole ring are electron-rich and susceptible to oxidative metabolism (P450-mediated epoxidation). However, the fused pyridazine ring pulls electron density, making it more stable than a standard indole.

  • 7H-pyrrolo[2,3-c]: This isomer places the pyrrole nitrogen closer to the pyridazine nitrogens. The N-N bond in pyridazines is a metabolic soft spot for reductive cleavage by cytosolic reductases or aldehyde oxidase (AO), particularly if C3 is unsubstituted.

    • Recommendation: Block the C3 position (7H isomer) or C4 position (5H isomer) with a small lipophilic group (e.g., -CH3, -Cl) to block metabolic soft spots.

Solubility & Permeability
  • Solubility: Both isomers exhibit higher aqueous solubility than their carbocyclic analogues (indoles) due to the pyridazine nitrogens (lowering LogP).

  • H-Bonding: The 7H-isomer often displays higher permeability in PAMPA assays because the NH can form an intramolecular electrostatic interaction with the adjacent N1, effectively "hiding" the donor and increasing lipophilicity during membrane transit.

References

  • Nitrogen Walk Strategy

    • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv, 2025.
  • Synthetic Methodology (Hydroamination)

    • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. Journal of Organic Chemistry, 2020.
  • Kinase Inhibition (FMS/JAK)

    • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. (Note: Analogous scaffold comparison).
  • Structural Data & Properties

    • 7H-Pyrrolo[2,3-c]pyridazine Compound Summary. PubChem.[4]

Sources

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